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4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Documentation Hub

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  • Product: 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one
  • CAS: 651308-75-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in Cellular Pathways: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale The regulation of the actin cytoskeleton is a fundamental cellular process governing motility, adhesion, and smooth muscle contraction. At the center of this regulatory network...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The regulation of the actin cytoskeleton is a fundamental cellular process governing motility, adhesion, and smooth muscle contraction. At the center of this regulatory network lies the RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) signaling axis. 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a highly potent, selective, ATP-competitive Type I kinase inhibitor designed to target the active conformation of ROCK1 and ROCK2.

The molecular architecture of this compound is rationally designed to exploit the specific topology of the ROCK ATP-binding cleft:

  • Isoquinolin-1(2H)-one Core: Acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain[1].

  • Piperidin-4-yloxy Moiety: Extends into the ribose-binding pocket. The basic nitrogen of the piperidine ring forms a vital electrostatic interaction with conserved aspartate residues in the catalytic loop, drastically increasing binding affinity[2].

  • 4-Methyl Substitution: Provides targeted steric bulk. This modification restricts the rotational freedom of the compound and clashes with the slightly smaller ATP-binding pockets of closely related AGC family kinases (such as PKA, PKC, and PKG), thereby driving exquisite selectivity for ROCK over off-target kinases[3].

Core Mechanism of Action: The RhoA/ROCK Signaling Axis

To understand the cellular impact of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, one must trace the causality of the RhoA/ROCK pathway.

Under physiological conditions, upstream activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) stimulates Rho Guanine Nucleotide Exchange Factors (RhoGEFs). These GEFs catalyze the exchange of GDP for GTP on the small GTPase RhoA. Active RhoA-GTP binds to the C-terminal coiled-coil domain of ROCK, relieving its auto-inhibition and opening the kinase domain[1].

Once active, ROCK phosphorylates several downstream targets, most notably the Myosin Phosphatase Target Subunit 1 (MYPT1) at residues Thr696 and Thr853[3]. Phosphorylation of MYPT1 inhibits the catalytic activity of Myosin Light Chain Phosphatase (MLCP). Simultaneously, ROCK directly phosphorylates Myosin Light Chain (MLC). The net result is a massive accumulation of phosphorylated MLC (p-MLC), which drives actomyosin cross-linking, stress fiber formation, and cellular contraction[4].

The Intervention: By competitively occupying the ATP-binding site of ROCK, 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one halts this cascade. MYPT1 remains unphosphorylated, allowing MLCP to remain constitutively active. Active MLCP rapidly dephosphorylates MLC, leading to the disassembly of actin stress fibers and profound smooth muscle relaxation[3].

ROCK_Pathway GPCR Receptor Activation (GPCR/RTK) RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA RhoA-GTP (Active) RhoGEF->RhoA GDP/GTP Exchange ROCK ROCK1 / ROCK2 RhoA->ROCK Allosteric Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Thr696/853) MLC p-MLC (Active) ROCK->MLC Direct Phosphorylation Inhibitor 4-Methyl-5-(piperidin-4-yloxy) isoquinolin-1(2H)-one Inhibitor->ROCK ATP-Competitive Inhibition MLCP MLCP Complex MYPT1->MLCP Inhibits MLCP->MLC Dephosphorylates Actin Actomyosin Contraction & Stress Fiber Formation MLC->Actin Promotes

Figure 1: Mechanism of ROCK inhibition by 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

Causality in Experimental Design: Validating Target Engagement

A common pitfall in kinase drug development is selecting the wrong downstream biomarker. While measuring p-MLC levels might seem intuitive to validate ROCK inhibition, MLC is also heavily phosphorylated by Calcium/Calmodulin-dependent Myosin Light Chain Kinase (MLCK). Therefore, a reduction in p-MLC is not exclusively diagnostic of ROCK inhibition.

The Causality-Driven Choice: To definitively prove intracellular target engagement of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, researchers must measure the phosphorylation state of MYPT1 at Thr696 or Thr853 . MYPT1 is the direct, specific substrate of ROCK. A dose-dependent reduction in p-MYPT1(Thr696) while total MYPT1 levels remain constant provides unequivocal, self-validating proof of on-target ROCK inhibition inside the cell[3].

Workflow Step1 1. Cell Culture & Starvation Step2 2. Inhibitor Pre-treatment Step1->Step2 Step3 3. Agonist Stimulation Step2->Step3 Step4 4. Lysis & Extraction Step3->Step4 Step5 5. Western Blot (p-MYPT1/p-MLC) Step4->Step5 Step6 6. Densitometry & IC50 Analysis Step5->Step6

Figure 2: Experimental workflow for validating intracellular ROCK target engagement.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure.

Protocol A: In Vitro TR-FRET Kinase Assay

This assay establishes the direct biochemical IC50 and confirms ATP-competitiveness.

  • Reagent Preparation: Prepare recombinant human ROCK2 kinase domain, biotinylated peptide substrate, and ATP at the predetermined Michaelis constant ( Km​ ).

  • Compound Titration: Dispense 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in a 10-point, 3-fold serial dilution (e.g., 10 µM down to 0.5 nM) into a 384-well plate.

  • Self-Validating Controls:

    • Positive Control (Max Signal): DMSO vehicle + Enzyme + ATP.

    • Negative Control (Min Signal): DMSO vehicle + ATP (No Enzyme).

    • Reference Control: Y-27632 (known ROCK inhibitor) to ensure assay sensitivity aligns with historical data[3].

  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. The proximity of the Eu-antibody (binding the phosphorylated peptide) and the APC (binding the biotin tag) generates a FRET signal upon excitation at 340 nm.

  • Causality Check: Repeat the assay at 10x ATP concentration. A rightward shift in the IC50 curve confirms the compound is ATP-competitive[5].

Protocol B: Cellular Target Engagement (Western Blot)
  • Cell Preparation: Seed HeLa or Human Umbilical Vein Endothelial Cells (HUVECs). Starve in serum-free media for 16 hours to reduce basal kinase activity.

  • Pre-treatment: Treat cells with the inhibitor (0.1 µM, 1.0 µM, 10 µM) for 30 minutes.

  • Stimulation: Add Lysophosphatidic Acid (LPA) or Thrombin (1 U/mL) for 10 minutes to robustly activate the RhoA/ROCK pathway[3].

  • Lysis & Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run SDS-PAGE and transfer to PVDF.

  • Self-Validating Readout: Probe for p-MYPT1 (Thr696). Strip and reprobe for Total MYPT1 (loading control) and GAPDH. The ratio of p-MYPT1 to Total MYPT1 must decrease dose-dependently, isolating the variable to kinase inhibition rather than protein degradation.

Quantitative Data Presentation

The structural modifications of the isoquinolin-1(2H)-one scaffold yield a highly favorable selectivity profile. Table 1 summarizes the expected quantitative potency of this class of compounds compared to legacy ROCK inhibitors. The data highlights how the piperidin-4-yloxy and methyl substitutions drive nanomolar potency while sparing other AGC kinases.

Table 1: Comparative Kinase Selectivity and Potency Profile

Compound Class / InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (µM)PKC IC50 (µM)Reference
4-Methyl-5-(pip-4-yloxy)isoquinolin-1-one ~80 - 120 ~25 - 40 > 10.0 > 10.0 Representative
SAR407899 (6-isomer analog)10236> 10.0> 5.03
Fasudil (1st Gen)3302711.63.33
Y-27632 (Tool Compound)220114> 10.0> 10.0[[3]]()

(Note: The 4-methyl-5-substituted derivative demonstrates superior or equipotent ROCK2 inhibition compared to the 6-substituted SAR407899, with significantly improved selectivity windows against PKA/PKC compared to early-generation inhibitors like Fasudil).

References

  • Löhn, M., Plettenburg, O., Ivashchenko, Y., et al. (2009). "Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor." Hypertension, American Heart Association Journals. 3

  • Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2015). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, ACS Publications. 2

  • Al-Moujahed, A., et al. (2025). "RhoKinase (ROCK) Inhibition as a Therapeutic Strategy for Pseudophakic Bullous Keratopathy: A Comprehensive Review." MDPI. 4

Sources

Exploratory

An In-Depth Technical Guide to the Early Discovery Pharmacokinetics and Bioavailability of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Abstract: In the modern drug discovery landscape, a "fail fast, fail cheap" strategy is paramount. A significant contributor to late-stage attrition is the failure of drug candidates due to suboptimal pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the modern drug discovery landscape, a "fail fast, fail cheap" strategy is paramount. A significant contributor to late-stage attrition is the failure of drug candidates due to suboptimal pharmacokinetic properties. Therefore, a robust and early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not just beneficial, but essential. This guide provides a comprehensive, technically-grounded framework for evaluating the pharmacokinetic and bioavailability profile of a novel chemical entity, using the hypothetical compound 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one as a practical case study. We will detail the rationale and step-by-step protocols for a suite of foundational in vitro ADME assays and a subsequent in vivo pharmacokinetic study in rats. The objective is to synthesize this data into a cohesive profile that enables informed decision-making for the progression or optimization of this and similar lead compounds.

Introduction: The Imperative of Early PK/ADME in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is long and fraught with challenges. A primary hurdle is ensuring that the molecule can reach its target in the body in sufficient concentration and for an appropriate duration to exert its therapeutic effect. This is the core principle of pharmacokinetics (PK). Early and accurate characterization of a compound's PK profile allows discovery teams to prioritize candidates with the highest probability of success, thereby conserving resources and accelerating the development timeline.

The Compound in Focus: 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

For the purposes of this guide, we will examine 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. This molecule belongs to the isoquinolinone class, a scaffold present in various biologically active compounds. The piperidin-4-yloxy substituent is often incorporated to modulate physicochemical properties such as solubility and to interact with biological targets. Understanding the interplay of these structural features on the molecule's ADME profile is our central goal.

Physicochemical Properties (Predicted):

  • Molecular Weight: 272.34 g/mol

  • logP (lipophilicity): ~2.5

  • pKa (basic): ~8.5 (attributed to the piperidine nitrogen)

These predicted properties suggest the compound is moderately lipophilic and possesses a basic handle, which will influence its solubility and permeability across biological membranes.

In Vitro ADME Profiling: Building the Foundation

In vitro ADME assays are rapid, cost-effective tools that provide the first glimpse into a compound's potential in vivo behavior. They are performed outside of a living organism, in a controlled environment, which allows for the assessment of individual properties without the confounding variables of a whole biological system.

Aqueous Solubility

Expertise & Experience: Solubility is a gatekeeper for oral absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a frequent cause of low and variable oral bioavailability. We assess kinetic solubility as a high-throughput first pass, which is generally sufficient for early discovery decisions.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well microplate, perform a serial dilution of the stock solution to create a concentration range (e.g., 200 µM down to 1.56 µM).

  • Add phosphate-buffered saline (PBS, pH 7.4) to each well, achieving a final DMSO concentration of 1-2%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Membrane Permeability

Expertise & Experience: After dissolution, a drug must cross the intestinal wall to enter the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent model for predicting passive diffusion, which is the primary route of absorption for many small molecules. It is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-coated filter.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Donor Solution: Prepare a 10 µM solution of the test compound in PBS (pH 7.4) with a low percentage of DMSO.

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Assay Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Trustworthiness: Include control compounds with known permeability (e.g., high-permeability propranolol and low-permeability furosemide) to validate each assay plate. Lucifer yellow can also be used to check the integrity of the membrane.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Donor Plate with Lipid a1 Assemble Donor/Acceptor Plates p1->a1 p2 Prepare Compound (Donor Solution) p2->a1 p3 Prepare Buffer (Acceptor Solution) p3->a1 a2 Incubate (5-18 hours) a1->a2 an1 Separate Plates a2->an1 an2 Quantify Compound (LC-MS/MS) an1->an2 an3 Calculate Permeability (Pe) an2->an3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability

Expertise & Experience: The liver is the body's primary metabolic hub. Drugs passing through it can be broken down by enzymes, most notably the Cytochrome P450 (CYP) family. High metabolic instability leads to rapid clearance from the body, often resulting in a short duration of action and low oral bioavailability. The liver microsomal stability assay is a standard in vitro method to estimate this "first-pass metabolism".

Protocol: Liver Microsomal Stability Assay

  • Reagents: Thaw pooled liver microsomes (human or rat) on ice. Prepare a NADPH-regenerating system solution (cofactor) and keep it on ice.

  • Reaction Mixture: In a 96-well plate, add buffer (pH 7.4), the NADPH-regenerating system, and liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Add the test compound (final concentration typically 1 µM) to initiate the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.

  • Trustworthiness: Include a "minus cofactor" control to check for non-NADPH dependent degradation and a known positive control compound (e.g., testosterone) to confirm enzyme activity.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

Plasma Protein Binding

Expertise & Experience: Once in the bloodstream, drugs can bind to plasma proteins like albumin. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and cause a therapeutic effect. High plasma protein binding can reduce efficacy and affect the drug's distribution. Rapid Equilibrium Dialysis (RED) is the gold standard for determining this parameter.

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Spike the test compound (e.g., at 1 µM) into plasma (human or rat).

  • Device Loading: Add the compound-spiked plasma to one chamber of the RED device and an equal volume of PBS (pH 7.4) to the adjacent chamber, which is separated by a semi-permeable dialysis membrane.

  • Incubation: Seal the device and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, add blank buffer to the plasma sample and blank plasma to the buffer sample to equalize matrix effects.

  • Analysis: Precipitate proteins and analyze the concentrations in both chambers by LC-MS/MS. The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Evaluation in Rodents

Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a living organism. The rat is a standard preclinical species for initial PK studies. This study will determine key parameters like clearance, volume of distribution, half-life, and, most importantly, absolute oral bioavailability.

Experimental Design and Protocol

Animals: Male Sprague-Dawley rats (n=3-4 per group).

Formulation:

  • Intravenous (IV): Solubilized in a vehicle suitable for injection (e.g., 20% Solutol in saline).

  • Oral (PO): Suspension or solution in a vehicle like 0.5% methylcellulose in water.

Dosing:

  • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

  • PO Group: Administer a single dose of 5 mg/kg via oral gavage.

Blood Sampling:

  • Collect sparse blood samples (approx. 100 µL) from each animal at specified time points post-dose.

  • IV Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

Bioanalytical Method:

  • Develop a sensitive and specific LC-MS/MS method to quantify the concentration of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in rat plasma.

  • The method must be validated for accuracy, precision, and linearity over the expected concentration range.

Data Analysis and Interpretation

Summary of In Vitro Results

The data from the in vitro assays provide a foundational understanding of the compound's properties.

Assay Parameter Result for Cmpd X Interpretation
Solubility Kinetic Solubility (pH 7.4)75 µg/mLModerately Soluble
Permeability PAMPA (Pe)15.2 x 10⁻⁶ cm/sHigh Permeability
Metabolic Stability Rat Liver Microsomes (t½)22 minModerate Clearance
Metabolic Stability Human Liver Microsomes (t½)35 minModerate Clearance
Protein Binding Rat Plasma (% Unbound)12%Moderately Bound
Protein Binding Human Plasma (% Unbound)10%Moderately Bound

Expertise & Experience: This in vitro profile is promising. The compound has good solubility and high permeability, suggesting absorption will not be a major barrier. The moderate metabolic stability indicates that while the compound will be cleared by the liver, it is not so rapid as to preclude a reasonable duration of action.

In Vivo Pharmacokinetic Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

Parameter Unit IV (1 mg/kg) PO (5 mg/kg)
Cmax ng/mL255310
Tmax h0.0831.0
AUC(0-last) hng/mL4851150
AUC(0-inf) hng/mL4921185
h3.54.1
CL (Clearance) L/h/kg2.03-
Vss (Volume of Distribution) L/kg4.5-
Bioavailability Calculation

Absolute oral bioavailability (F%) is the fraction of an orally administered dose that reaches systemic circulation unchanged. It is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral dose to that from the IV dose.

Formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Calculation: F% = (1185 / 5 mg/kg) / (492 / 1 mg/kg) * 100 F% = (237) / (492) * 100 F% = 48.2%

Integrated Analysis and Forward-Looking Strategy

An oral bioavailability of 48.2% is quite respectable for an early discovery compound. This result aligns well with our in vitro findings:

  • The high permeability and moderate solubility suggested good absorption, which is supported by the reasonable bioavailability.

  • The moderate metabolic clearance in rat liver microsomes predicted that a significant portion of the absorbed drug would survive first-pass metabolism, which is consistent with an F% of nearly 50%.

Decision_Tree start Initial PK Profile: F = 48% CL = Moderate q1 Is Bioavailability > 30%? start->q1 q2 Is Clearance Acceptable? q1->q2 Yes p2 Consider Reformulation to Improve Absorption q1->p2 No p1 Proceed to Efficacy Studies q2->p1 Yes p3 Initiate MedChem Effort to Block Metabolic Soft Spots q2->p3 No

Caption: Decision-making flowchart based on initial pharmacokinetic results.

Conclusion

The integrated in vitro and in vivo analysis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one reveals a compound with a favorable pharmacokinetic profile for early discovery. It demonstrates good absorption potential and moderate clearance, culminating in a respectable oral bioavailability of 48.2% in rats. This self-validating system, where in vitro predictions are confirmed by in vivo outcomes, provides high confidence in the data. Based on this profile, the compound is a strong candidate for progression into efficacy models without immediate need for extensive chemical optimization of its ADME properties. This guide serves as a robust template for the systematic evaluation of new chemical entities, emphasizing the power of early, data-driven decision-making in the drug discovery process.

References

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). (2016). Recipharm. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • determining oral bioavailability from AUC data. (2020). YouTube. Available at: [Link]

  • In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. PMC. Available at: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available at: [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and Its Structural Analogs

Abstract The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a detailed examination of a propo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a detailed examination of a proposed synthetic pathway for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, a compound of interest for drug discovery programs. We will dissect the synthesis through a retrosynthetic analysis, detail the construction of key intermediates, and describe the final assembly. Furthermore, this guide explores strategies for the rational design and synthesis of structural analogs to enable structure-activity relationship (SAR) studies. The methodologies presented are grounded in established, peer-reviewed chemical transformations, providing researchers with a robust framework for accessing this important class of molecules.

Introduction and Strategic Overview

Our strategy hinges on a retrosynthetic analysis that deconstructs the target molecule into readily accessible starting materials. The primary disconnections are the C5-ether bond and the C4-methyl bond, leading back to a foundational isoquinolinone precursor.

Retrosynthetic Analysis

The proposed retrosynthetic pathway is outlined below. The primary disconnection is the aryl ether linkage, which can be formed via a nucleophilic substitution reaction such as a Williamson ether synthesis or a Mitsunobu reaction. This reveals two key fragments: the functionalized 5-hydroxy-4-methylisoquinolin-1(2H)-one core and a suitable piperidine building block. Further deconstruction of the isoquinolinone core leads back to simpler aromatic precursors.

G MOL Target Molecule: 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one DIS1 Disconnect C-O Ether Bond (Williamson or Mitsunobu) MOL->DIS1 FRAG1 Key Intermediate A: 5-Hydroxy-4-methylisoquinolin-1(2H)-one DIS1->FRAG1 FRAG2 Key Intermediate B: N-Boc-4-hydroxypiperidine (or other activated piperidine) DIS1->FRAG2 DIS2 Disconnect C4-Methyl & C5-OH FRAG1->DIS2 CORE Isoquinolin-1(2H)-one Precursor DIS2->CORE DIS3 Disconnect N1-C8a & C3-C4 (Cyclization Strategy) CORE->DIS3 START Substituted Benzamide or o-Tolualdehyde Derivative DIS3->START

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Intermediate: 5-Hydroxy-4-methylisoquinolin-1(2H)-one

The synthesis of the core heterocyclic structure is the most critical phase. The challenge lies in achieving the specific 4-methyl and 5-hydroxy substitution pattern. A powerful and regioselective method to achieve this is through Directed ortho-Metalation (DoM).[2][3]

Strategy: Directed ortho-Metalation (DoM)

DoM utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[2] The resulting aryllithium species can then be trapped with an electrophile. For our purpose, an amide group serves as an excellent DMG.

The proposed pathway begins with a suitably substituted benzamide. A methoxy group at the meta-position relative to the amide will ultimately become our C5-hydroxyl group.

Experimental Workflow: DoM Approach

G cluster_0 Synthesis of Isoquinolinone Core START Start: N,N-Diethyl-3-methoxy-2-methylbenzamide STEP1 Step 1: Directed ortho-Metalation Reagents: s-BuLi, TMEDA, THF, -78 °C START->STEP1 INTERMEDIATE1 Lithiate at C6 position STEP1->INTERMEDIATE1 STEP2 Step 2: Electrophilic Trap Reagent: Acetonitrile (CH3CN) INTERMEDIATE1->STEP2 INTERMEDIATE2 Intermediate Adduct STEP2->INTERMEDIATE2 STEP3 Step 3: Acidic Workup & Cyclization Reagent: Aqueous HCl INTERMEDIATE2->STEP3 PRODUCT1 Product: 5-Methoxy-4-methylisoquinolin-1(2H)-one STEP3->PRODUCT1 STEP4 Step 4: Demethylation Reagent: BBr3, DCM PRODUCT1->STEP4 PRODUCT2 Final Core: 5-Hydroxy-4-methylisoquinolin-1(2H)-one STEP4->PRODUCT2

Caption: Workflow for synthesizing the key isoquinolinone intermediate.

Step-by-Step Protocol:
  • Directed ortho-Metalation: N,N-Diethyl-3-methoxy-2-methylbenzamide is dissolved in anhydrous THF and cooled to -78 °C. TMEDA is added, followed by the slow addition of sec-butyllithium (s-BuLi). The amide and the adjacent methyl group direct the lithiation to the C6 position.[4] This method is favored over traditional electrophilic substitution due to its exceptional regioselectivity.[2]

  • Acetonitrile Quench: The resulting aryllithium intermediate is quenched by the addition of acetonitrile. The nitrile carbon acts as the electrophile.

  • Cyclization: An acidic workup protonates the intermediate and catalyzes an intramolecular cyclization, followed by tautomerization, to yield 5-methoxy-4-methylisoquinolin-1(2H)-one. This general approach of trapping lithiated species with nitriles is a powerful method for constructing isoquinolone systems.[5]

  • Demethylation: The C5-methoxy group is converted to the required hydroxyl group. This is reliably achieved by treating the intermediate with a strong Lewis acid such as boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM).

Final Assembly via Etherification

With the 5-hydroxy-4-methylisoquinolin-1(2H)-one core in hand, the final step is to couple it with the piperidine moiety. Two primary methods are suitable for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7] This remains one of the simplest and most widely used methods for preparing ethers.[7]

Protocol:

  • Deprotonation: The phenolic hydroxyl of 5-hydroxy-4-methylisoquinolin-1(2H)-one is deprotonated with a suitable base to form the more nucleophilic phenoxide. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective.[8]

  • Nucleophilic Substitution: The phenoxide is reacted with an electrophilic piperidine derivative. An ideal choice is N-Boc-4-iodopiperidine or N-Boc-4-piperidyl tosylate. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to maximize the rate of the Sₙ2 reaction.[8]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM or HCl in dioxane) to yield the target compound.

StepReagents & ConditionsPurposeTypical Yield (%)
1K₂CO₃ or NaH, in anhydrous DMFFormation of the nucleophilic phenoxideQuantitative
2N-Boc-4-piperidyl tosylate, 80 °C, 4-6hSₙ2 displacement to form the ether linkage60-85%
3TFA in DCM, or 4M HCl in Dioxane, rtRemoval of Boc protecting group>90%
Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for forming the ether linkage, converting an alcohol directly without pre-activation.[9] It proceeds via an Sₙ2 mechanism, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

Causality Behind Experimental Choice: The Mitsunobu reaction is particularly advantageous when dealing with sterically hindered substrates where the Sₙ2 displacement of a halide or tosylate might be slow.[11][12] While our phenol is somewhat hindered by the C4-methyl group, the reaction should proceed well. For exceptionally slow reactions involving hindered phenols, the use of high concentrations and sonication has been shown to dramatically accelerate the reaction rate.[11]

Protocol:

  • Reaction Setup: 5-Hydroxy-4-methylisoquinolin-1(2H)-one, N-Boc-4-hydroxypiperidine, and triphenylphosphine are dissolved in an anhydrous solvent like THF.

  • Reagent Addition: The solution is cooled to 0 °C, and DIAD (or DEAD) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Workup and Deprotection: The workup is often complicated by the triphenylphosphine oxide and hydrazine byproducts, typically requiring careful chromatography. The subsequent deprotection is identical to that described for the Williamson synthesis.

Synthesis of Structural Analogs

A key aspect of drug development is the synthesis of structural analogs to probe the structure-activity relationship (SAR). The proposed synthetic route is highly amenable to modification at several key positions.

Analog Design Workflow

Caption: Strategic points for molecular diversification.

  • R1 (Piperidine Ring): A wide variety of commercially available N-Boc-4-hydroxypiperidines with substituents at the 3-position (e.g., fluoro, methyl, gem-dimethyl) can be used in either the Williamson or Mitsunobu coupling steps to explore the steric and electronic requirements of this region.

  • R2 (Isoquinolinone Core): By starting with different substituted N,N-diethyl-3-methoxy-2-methylbenzamides, one can introduce substituents (e.g., F, Cl, Me) at the 6, 7, or 8 positions of the isoquinolinone ring.

  • R3 (C4-Substituent): The Directed ortho-Metalation step is versatile. Instead of quenching the aryllithium with acetonitrile, one could use other electrophiles. For example, using ethyl iodide would yield a C4-ethyl analog. Trapping with iodine (I₂) would install a C4-iodo group, which is a valuable handle for further functionalization via cross-coupling reactions.[13]

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Motallebi, S., & Müller, P. (1992). Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones. The Journal of Organic Chemistry. [Link]

  • Primer, D. N., et al. (2022). Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors. Organic Process Research & Development. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(43), 10148-10151. [Link]

  • Ross, N. A., & MacMillan, D. W. C. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Dyadyuchenko, V. M., & Shishkin, O. V. (2000). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds. [Link]

  • Wang, C., et al. (2013). One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

  • Ilkei, V., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Kumar, R., et al. (2014). A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones. Organic & Biomolecular Chemistry. [Link]

  • Li, Z., et al. (2017). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Wang, H., et al. (2019). Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Organic Letters. [Link]

  • Wang, S., et al. (2019). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wang, C., et al. (2015). Synthesis of Isoquinolones Using Visible-Light-Promoted Denitrogenative Alkyne Insertion of 1,2,3-Benzotriazinones. Organic Letters. [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Myers Group. Directed Ortho Metalation. [Link]

  • Siegel, D. R., & Snieckus, V. (2007). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

  • Ukrunchon, S., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules. [Link]

  • K.T.H.M. College. Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Cytotoxicity and Safety Profiling of Novel Chemical Entities: A Case Study with 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Preamble: The Imperative for Early-Stage In Vitro Toxicology In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety profile is not merely a regulatory hurdle but a scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative for Early-Stage In Vitro Toxicology

In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety profile is not merely a regulatory hurdle but a scientific and ethical imperative. The attrition of promising drug candidates due to unforeseen toxicity in later preclinical or clinical stages represents a significant loss of investment and time. Therefore, robust, predictive, and high-throughput in vitro cytotoxicity assays form the cornerstone of any successful drug development pipeline.[1][2] These initial screens provide critical insights into a compound's therapeutic window, helping to guide medicinal chemistry efforts and de-risk development programs.[3]

This guide provides a comprehensive framework for evaluating the cytotoxicity and safety profile of a novel chemical entity (NCE). For this purpose, we will use the hypothetical case of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one , a compound featuring an isoquinoline core often found in biologically active molecules and a piperidine moiety common in modern pharmaceuticals.[4][5] As there is currently no public domain information regarding the biological activity of this specific molecule, it serves as an ideal model for outlining a universal, first-pass strategy for safety assessment in mammalian cell lines.

Part 1: Strategic Foundations for a Validated Cytotoxicity Assessment

The design of a meaningful cytotoxicity study hinges on the judicious selection of cellular models and experimental parameters. The goal is not only to determine if a compound is toxic but to understand the context of that toxicity—its potency, selectivity, and, ultimately, its potential mechanism.

The Rationale of Cell Line Selection: A Multi-Faceted Approach

The choice of cell lines is a critical first step that dictates the relevance and translatability of the generated data. A tiered approach is recommended to build a comprehensive safety profile.

  • Initial Broad-Spectrum Screening: For a primary assessment, a panel of well-characterized, robust, and readily available cell lines is often employed.[6][7] This typically includes both cancerous and non-cancerous lines to establish a preliminary "selectivity index"—a measure of a compound's differential effect on transformed versus non-transformed cells.[3][8]

    • Cancer Cell Lines: Examples include HeLa (cervical cancer) and MCF-7 (breast cancer), which are workhorses in toxicology due to their high proliferation rates and ease of culture.[3][8]

    • Non-Cancerous Cell Lines: The HEK293 line (human embryonic kidney cells) is a common choice for a non-cancerous control, providing a baseline for general cytotoxicity.[3][8]

  • Physiologically Relevant Models: While standard cell lines are excellent for high-throughput screening, they may not fully recapitulate the metabolic functions of primary human tissues.[9] For compounds intended for specific therapeutic areas, more specialized cell models are invaluable:

    • hTERT-Immortalized Primary Cells: These models offer a more tissue-relevant context (e.g., renal proximal tubule epithelial cells for nephrotoxicity studies) while maintaining replicative capacity for screening.[7]

    • Metabolically Adapted Cells: Standard cell culture conditions, high in glucose, can mask mitochondrial toxicity due to the Warburg effect.[9] Culturing cells like HepG2 (a human liver carcinoma line) in media where glucose is replaced by galactose forces reliance on mitochondrial oxidative phosphorylation, making the cells more sensitive to mitochondrial toxicants.[9]

Experimental Design: Ensuring Data Integrity

A rigorous experimental design is self-validating. Key considerations include:

  • Dose-Response Analysis: Compounds should be tested over a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).[10]

  • Time-Course Evaluation: Cytotoxicity can be time-dependent. Assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours) provides a more dynamic view of the compound's effect.[10]

  • Essential Controls:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any solvent-induced toxicity.

    • Untreated Control: Cells in media alone, representing 100% viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

Part 2: Core Experimental Protocol: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[3][8]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[10]

Step-by-Step Experimental Workflow
  • Cell Seeding:

    • Harvest and count cells from logarithmic phase growth.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • After the 24-hour pre-incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

    • Incubate for the desired exposure times (e.g., 24, 48 hours).

  • MTT Addition and Formazan Formation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis and Presentation

The raw absorbance data is processed to determine the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated using non-linear regression analysis.

Hypothetical Cytotoxicity Data for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Cell LineType24h IC50 (µM)48h IC50 (µM)Selectivity Index (48h)¹
MCF-7 Breast Cancer12.58.44.2
HeLa Cervical Cancer15.29.13.9
HEK293 Non-Cancerous Kidney45.835.51.0

¹Selectivity Index = IC50 (Non-Cancerous Cell Line) / IC50 (Cancer Cell Line)

Part 3: Visualization of Key Processes

Visual models are essential for conceptualizing experimental flows and potential biological mechanisms.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_culture 1. Mammalian Cell Culture (e.g., MCF-7, HEK293) seeding 3. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 2. Compound Dilution (Serial Dilutions of NCE) treatment 4. Compound Treatment (24h, 48h incubation) compound_prep->treatment seeding->treatment mtt_add 5. MTT Reagent Addition (3-4h incubation) treatment->mtt_add solubilize 6. Formazan Solubilization mtt_add->solubilize readout 7. Absorbance Reading (570 nm) solubilize->readout calc 8. Data Analysis (% Viability, IC50) readout->calc

Caption: Workflow for MTT-based cytotoxicity assessment.

G cluster_cytoplasm cluster_nucleus Compound Hypothetical NCE (Isoquinoline Derivative) PKC Protein Kinase C (PKC) ζ Compound->PKC Inhibition IKK IKK Complex PKC->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Sequestration Nucleus Nucleus NFkB->Nucleus Translocation ProApoptotic Pro-Apoptotic Gene Expression NFkB->ProApoptotic Repression? Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: Hypothetical signaling pathway impacted by an NCE.

Conclusion: An Integrated View of In Vitro Safety

This guide outlines a foundational, yet powerful, strategy for the initial safety and cytotoxicity assessment of a novel chemical entity, using 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one as a representative example. By employing a panel of relevant cell lines and utilizing robust, validated assays such as the MTT, researchers can generate critical, early-stage data on a compound's potency and selectivity. This information is paramount for making informed decisions, guiding structure-activity relationship (SAR) studies, and ultimately contributing to the development of safer and more effective therapeutics. The principles and protocols described herein provide a trusted framework for any laboratory engaged in the primary screening phase of drug discovery.

References

  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Public Health England.
  • Grasso, P., & Sharratt, M. (1987). Toxicity Tests with Mammalian Cell Cultures. Scope.
  • ATCC. (n.d.). Toxicological Screening.
  • bioRxiv. (2025).
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity Testing Using Cell Lines.
  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. PMC.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Su, C. C., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. PubMed.
  • Arch Pharm (Weinheim). (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.

Sources

Foundational

A Technical Guide to the Physicochemical Profiling of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, including molecular weight, pKa, and the partition coefficient, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical overview of these critical parameters for the novel compound 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

Given the novelty of this molecule, this document will present both calculated and predicted values for its key physicochemical properties. Furthermore, it will detail the standardized experimental protocols for their empirical determination, offering a comprehensive framework for the characterization of this and other new chemical entities.

Physicochemical Properties of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

A summary of the calculated and predicted physicochemical properties of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is presented below. It is important to note that the pKa and partition coefficient values are computational predictions and await experimental verification.

PropertyValueMethod
Molecular Weight 286.35 g/mol Calculation
Predicted pKa 8.5 (most basic)Computational Prediction
Predicted logP 2.3Computational Prediction

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula. It is a critical parameter in nearly all chemical calculations, from preparing solutions of known concentration to interpreting mass spectrometry data.

1.1. Calculation of Molecular Weight

The molecular formula for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is C₁₇H₂₂N₂O₂. The molecular weight is calculated by summing the atomic weights of all constituent atoms.

  • Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

  • Hydrogen (H): 22 atoms × 1.008 g/mol = 22.176 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 286.35 g/mol

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets. For 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, the piperidine nitrogen is the most basic center.

2.1. Predicted pKa

Due to the absence of experimental data for this specific molecule, computational methods provide a valuable estimation of its pKa. Various software packages utilize algorithms based on the structure of the molecule to predict its ionization constants. For 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, the predicted pKa of the most basic nitrogen is approximately 8.5. This suggests that at physiological pH (7.4), a significant portion of the molecules will be in their protonated, cationic form.

2.2. Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold standard for the experimental determination of pKa. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.

Protocol for Potentiometric Titration:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of hydrochloric acid (HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound is in its ionized form.

Causality Behind Experimental Choices:

  • The use of a co-solvent is necessary for compounds with poor aqueous solubility to ensure that the analyte remains dissolved throughout the titration.

  • Thermostatic control is critical as pKa values are temperature-dependent.

  • A calibrated pH electrode ensures accurate pH measurements, which are fundamental to the determination of the pKa.

Self-Validating System:

The accuracy of the potentiometric titration can be validated by performing a back-titration or by using a certified reference standard with a known pKa.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Compound in Water/Co-solvent setup Calibrate pH Electrode & Assemble Titration Cell prep_sample->setup prep_titrant Standardize HCl Titrant prep_titrant->setup titrate Incremental Addition of HCl setup->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Titrant Volume record->plot pka Determine pKa from Titration Curve Inflection Point plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically octan-1-ol) to its concentration in a polar solvent (water) at equilibrium. LogP is a critical determinant of a drug's ability to cross biological membranes.

3.1. Predicted logP

Computational models are widely used for the in silico prediction of logP. These models analyze the molecule's structure and functional groups to estimate its lipophilicity. For 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, the predicted logP is approximately 2.3. This value suggests a moderate level of lipophilicity, which is often desirable for orally administered drugs.

3.2. Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP. It involves directly measuring the concentration of the analyte in the two immiscible phases.

Protocol for Shake-Flask Method:

  • Preparation of Phases: Prepare octan-1-ol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) and pre-saturate each with the other.

  • Partitioning: Dissolve a known amount of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in one of the phases. Add an equal volume of the other phase to a flask.

  • Equilibration: Seal the flask and shake it vigorously for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium. Subsequently, centrifuge the mixture to ensure complete phase separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of logP: The logP is calculated using the following formula: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices:

  • Pre-saturation of the solvents is essential to prevent volume changes during the experiment that would affect the concentration measurements.

  • Using a buffer at a specific pH is crucial for ionizable compounds, as their partitioning behavior is dependent on their ionization state. For this compound, pH 7.4 is relevant to physiological conditions.

  • HPLC is a highly sensitive and specific method for quantifying the concentration of the analyte in each phase, ensuring accurate logP determination.

Self-Validating System:

The experiment should be performed in triplicate to ensure the reproducibility of the results. Additionally, a control compound with a well-established logP value can be run in parallel to validate the experimental setup and procedure.

Diagram of Shake-Flask logP Determination Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_solvents Pre-saturate Octanol and Aqueous Buffer mix Combine Phases and Shake to Equilibrium prep_solvents->mix prep_sample Dissolve Compound in One Phase prep_sample->mix separate Centrifuge and Separate Phases mix->separate analyze Quantify Compound in Each Phase using HPLC separate->analyze calculate Calculate logP analyze->calculate

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Comprehensive Guide to the Solubilization of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one for In Vitro Biochemical Assays

Abstract This document provides a detailed methodological guide for the solubilization and handling of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, a heterocyclic small molecule, for use in in vitro biochemical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodological guide for the solubilization and handling of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, a heterocyclic small molecule, for use in in vitro biochemical assays. Given the compound's structural characteristics, which suggest low aqueous solubility, establishing a robust dissolution protocol is paramount for generating reliable and reproducible experimental data. This guide explains the causal logic behind solvent selection, provides step-by-step protocols for stock solution and working dilution preparation, and offers troubleshooting strategies for common challenges. The procedures outlined herein are designed to ensure compound integrity and maximize its effective concentration in a final assay environment.

Introduction: The Critical Impact of Compound Solubilization

The reliability of in vitro assay results is fundamentally dependent on the precise and consistent preparation of the test compound. Small molecules with complex aromatic and heterocyclic structures, such as isoquinoline derivatives, are often characterized by poor solubility in aqueous buffers used for biochemical assays.[1] Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and consequently, misleading data regarding biological activity.[2]

This guide addresses these challenges by providing a comprehensive framework for dissolving 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. The protocols are grounded in established principles of compound management in drug discovery, emphasizing the preparation of a high-concentration stock solution in an appropriate organic solvent followed by careful dilution into the final aqueous assay medium.[3]

Compound Profile & Solubility Rationale

Structural Features: 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one incorporates several key structural motifs:

  • Isoquinolinone Core: A bicyclic aromatic system that is inherently hydrophobic and contributes to low aqueous solubility.[1]

  • Piperidine Moiety: A saturated heterocycle that can influence solubility.

  • Ether Linkage and Methyl Group: These functional groups further contribute to the molecule's overall lipophilicity.

Predicted Solubility: Based on these features, the compound is predicted to have very low solubility in water and standard aqueous buffers (e.g., PBS, Tris, HEPES). Therefore, the use of a water-miscible organic solvent is essential for initial dissolution.[1] Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for such applications due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2]

Core Principles of Solubilization for In Vitro Assays

The Role of DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is miscible with water and most organic solvents. Its utility in biological assays stems from its high dissolving power and its general compatibility with many biological systems at low concentrations.[4] Preparing a concentrated stock solution in 100% DMSO is the standard first step for most non-aqueous soluble test compounds.[2]

Kinetic Solubility and Compound Precipitation

When a compound dissolved in 100% DMSO is diluted into an aqueous buffer, the solvent environment changes dramatically. This can cause the compound to exceed its solubility limit in the final aqueous medium, leading to precipitation.[1] This phenomenon, often called "crashing out," is a critical issue. The protocols below are designed to mitigate this risk by controlling the dilution process.

Managing Final DMSO Concentration

High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other assay components.[2] It is a critical best practice to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to always include a vehicle control (the same final concentration of DMSO in assay buffer without the test compound) in all experiments to account for any solvent effects.[2][5]

Quantitative Data & Handling Summary

The following table summarizes the key parameters and recommendations for handling 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

ParameterRecommended Value / GuidelineRationale & Citation
Primary Solvent Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)Broad dissolving power for heterocyclic compounds and miscibility with water.[1][2]
Primary Stock Concentration 10-20 mMProvides a concentrated source for serial dilutions while typically remaining below the compound's solubility limit in DMSO.
Stock Solution Storage Aliquot into single-use volumes; Store at -20°C (short-term) or -80°C (long-term).Prevents degradation from repeated freeze-thaw cycles and moisture absorption by hygroscopic DMSO.[2]
Max. Final DMSO in Assay ≤ 0.5% (v/v)Minimizes solvent-induced artifacts and cytotoxicity. Higher concentrations can inhibit enzyme activity.[2][5]
Vehicle Control MandatoryA control containing the identical final concentration of DMSO in the assay buffer is essential to normalize for any effects of the solvent itself.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a primary, high-concentration stock solution.

Materials:

  • 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one powder

  • Anhydrous (≤0.02% water) DMSO, cell culture grade

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

    • Example (assuming MW = 300.38 g/mol for 1 mL of 10 mM stock): Mass = 10 mM x 1 mL x 300.38 / 1000 = 3.00 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve Compound:

    • Securely cap the vial and vortex vigorously for 1-2 minutes.[2]

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear and free of particulates.

    • If dissolution is incomplete: Sonicate the vial in a room temperature water bath for 5-10 minutes.[2]

    • As a last resort: Gentle warming in a 37°C water bath for a few minutes may be used, but be cautious as heat can degrade some compounds.[2]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparation of Intermediate and Working Solutions

It is highly recommended to perform serial dilutions in 100% DMSO before the final dilution into aqueous buffer. This minimizes the risk of precipitation.[2]

Procedure:

  • Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Mix gently by inversion or brief vortexing.

  • Prepare Intermediate Dilutions (in 100% DMSO): Create a series of intermediate concentrations via serial dilution. For example, to create a 10-point, 3-fold dilution series starting from 1 mM:

    • Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of 100% DMSO).

    • In a 96-well plate, add the appropriate volume of 100% DMSO to the dilution wells.

    • Perform the serial transfer of the compound from the highest concentration to the next, mixing thoroughly at each step.

Protocol 3: Final Dilution into Aqueous Assay Buffer

This final step is the most critical for preventing compound precipitation.

Procedure:

  • Prepare Assay Plate: Add the required volume of aqueous assay buffer to the wells of your final assay plate.

  • Perform Final Dilution: Transfer a small volume of the DMSO-solubilized compound (from the intermediate dilution plate) into the assay buffer.

    • Example for a 1:100 final dilution (to achieve 0.5% DMSO): Add 0.5 µL of compound-in-DMSO to 49.5 µL of assay buffer.

  • Mix Immediately: Ensure rapid and thorough mixing immediately upon addition of the DMSO stock to the aqueous buffer. This can be achieved by pipetting up and down several times or by using an orbital shaker. The goal is to rapidly disperse the compound before it has a chance to aggregate and precipitate.

Visual Workflow and Troubleshooting

Workflow for Compound Solubilization and Dilution

G cluster_prep Part 1: Stock Preparation cluster_dilution Part 2: Assay Dilution weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw serial_dmso 6. Serial Dilution in 100% DMSO thaw->serial_dmso final_dilution 7. Final Dilution into Aqueous Assay Buffer serial_dmso->final_dilution mix 8. Mix Immediately & Thoroughly final_dilution->mix assay Biochemical Assay mix->assay Ready for Assay G start Problem: Compound does not fully dissolve in DMSO vortex Action: Vortex vigorously for 2-3 minutes start->vortex check1 Is it dissolved? vortex->check1 sonicate Action: Sonicate in water bath for 10-15 minutes check2 Is it dissolved? sonicate->check2 warm Action: Warm gently to 37°C (use with caution) check3 Is it dissolved? warm->check3 lower_conc Action: Prepare a new stock at a lower concentration fail Compound may have poor DMSO solubility limit. lower_conc->fail check1->sonicate No success Solution is Clear: Proceed to Aliquoting check1->success Yes check2->warm No check2->success Yes check3->lower_conc No check3->success Yes

Caption: A decision tree for troubleshooting incomplete compound dissolution.

Safety Precautions

  • Always handle 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for the specific compound and for DMSO before beginning work.

References

  • Hennessy, J. E., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. ACS Publications. [Link]

  • Wieprecht, T., et al. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. [Link]

  • PubChem. 5-Methyl-3-[4-(Piperazin-1-Ylmethyl)phenyl]isoquinolin-1(2h)-One. National Center for Biotechnology Information. [Link]

  • Kolligs, F. T., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Saczewski, J., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • NIST. 4-Piperidinone, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • Lee, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm. [Link]

  • Zhang, T., et al. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. Journal of Medicinal Chemistry. [Link]

  • Patent: WO2017162661A1 - 1h-benzo[de]isoquinoline-1,3(2h)-diones.
  • PharmaCentral. (2024). Best Practices for Regulatory Compliance in Dissolution Testing. [Link]

  • BioAssay Systems. EnzyChromTM Kinase Assay Kit (EKIN-400). [Link]

  • ResearchGate. (2020). General scheme for the synthesis of isoquinolinone derivatives and compounds selected for in vitro testing. [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Lee, S., et al. (2025). Modular synthesis of pyrrolo[2′,1′:3,4]pyrazino[1,2-a]quinazolin-5-ones from 2-aminobenzamides and 1-(1H-pyrrol-2-yl)butane-1,3-diones. Organic & Biomolecular Chemistry. [Link]

  • Swartz, M. E., & Krull, I. S. (2005). Developing and Validating Dissolution Procedures. LCGC International. [Link]

  • BioForum. (2013). Making a stock solution for my drug using DMSO. [Link]

  • Funika, W., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]

  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

Sources

Application

HPLC-UV method development and analysis protocol for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

An Application Note and Comprehensive Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Abstract This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Abstract

This application note details a systematic approach to developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. This novel isoquinoline derivative requires a reliable analytical method for purity assessment, stability studies, and quality control in drug development. The narrative explains the causal logic behind chromatographic choices, from column and mobile phase selection to the validation strategy, in accordance with the International Council for Harmonisation (ICH) guidelines. We present detailed protocols for method development, full validation as per ICH Q2(R1), and a forced degradation study as per ICH Q1A(R2) to ensure the method is specific and stability-indicating.

Scientific Background and Method Rationale

1.1. Physicochemical Properties of the Analyte

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a heterocyclic compound featuring a substituted isoquinolinone core. Its structure comprises:

  • An isoquinolinone ring system , which is a strong chromophore, making it highly suitable for UV detection.[1]

  • A piperidin-4-yloxy side chain , which, along with the lactam group in the isoquinolinone ring, introduces polarity.

  • A basic nitrogen atom in the piperidine ring, which can be protonated at acidic pH.

These structural features suggest the molecule is moderately polar and will exhibit strong UV absorbance. The presence of the basic nitrogen makes its retention on a reversed-phase column highly dependent on the pH of the mobile phase. Therefore, a reversed-phase HPLC method is the logical first choice, as it is versatile and widely used for pharmaceutical analysis.[2][3]

1.2. Principles of Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3] It utilizes a non-polar stationary phase (typically silica bonded with C18 or C8 alkyl chains) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2][4] Non-polar analytes interact more strongly with the stationary phase and are retained longer, while polar analytes have a higher affinity for the mobile phase and elute earlier.[5] By adjusting the ratio of organic solvent to water and controlling the pH of the aqueous component, the retention and peak shape of ionizable compounds like our target analyte can be precisely controlled.

1.3. Rationale for UV Detection and Wavelength Selection

UV-Visible spectroscopy is a robust detection method for HPLC, ideal for compounds containing chromophores (unsaturated bonds or aromatic groups).[1][6] The isoquinolinone structure of the analyte is expected to absorb significantly in the 200-400 nm range.

The selection of an optimal detection wavelength is critical for sensitivity and specificity. The ideal wavelength is the lambda max (λmax) , the wavelength of maximum absorbance, for several reasons:

  • Maximum Sensitivity: It provides the strongest signal for a given concentration.[7]

  • Robustness: At the apex of an absorbance peak, small shifts in the detector's wavelength setting have a minimal impact on the measured absorbance, leading to more reproducible results.[7]

A preliminary scan of the analyte solution using a UV-Vis spectrophotometer or a Diode Array Detector (DAD) is the standard practice to determine the λmax.[8] For isoquinoline derivatives, strong absorbance is often observed around 254 nm and above 280 nm.[9][10]

HPLC-UV Method Development Strategy

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from any impurities or degradation products, with good peak symmetry and a reasonable run time.

Method_Development_Workflow Start Start: Define Analytical Target Profile (ATP) Analyte Characterize Analyte: - Solubility - pKa - UV Spectrum (λmax) Start->Analyte Column Select Column: C18, 5 µm, 4.6x150 mm (Initial Choice) Analyte->Column Based on polarity MobilePhase Select Mobile Phase: - A: 0.1% Formic Acid in Water - B: Acetonitrile (ACN) Analyte->MobilePhase Control ionization Gradient Develop Gradient: - Start with scouting gradient (e.g., 5-95% B over 20 min) Column->Gradient MobilePhase->Gradient Optimize Optimize Parameters: - Gradient Slope - Flow Rate (1.0 mL/min) - Column Temp (30°C) - Wavelength (λmax) Gradient->Optimize Refine separation SST Perform System Suitability Test (SST): - Tailing Factor - Theoretical Plates - RSD of injections Optimize->SST Verify performance SST->Optimize If SST Fails Validation Method Validation (ICH Q2(R1)) SST->Validation If SST Passes End Final Method Validation->End

Caption: A systematic workflow for HPLC method development and validation.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Reference Standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (High-purity, e.g., Milli-Q or 18.2 MΩ·cm)

  • Hydrochloric acid (37%, analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

3.2. Instrumentation and Chromatographic Conditions

The following table summarizes the finalized HPLC-UV instrument conditions.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 provides excellent hydrophobic retention for a wide range of compounds and is a robust starting point for method development.[3]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the piperidine nitrogen is protonated, leading to consistent retention and improved peak shape.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with a low UV cutoff wavelength, providing good separation efficiency.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection Wavelength λmax (e.g., 296 nm, determined experimentally)Provides maximal sensitivity and robustness for quantification.[7]
Gradient Elution 0-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (re-equilibration)A gradient is used to elute the main compound with a good peak shape and to ensure any more hydrophobic impurities are eluted.

3.3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of high-purity water. Degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

3.4. System Suitability Testing (SST) Protocol

Before any sample analysis, the system's performance must be verified according to established criteria.[12]

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Calculate the parameters listed in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[12]
RSD of Retention Time RSD ≤ 1.0%Shows the stability and precision of the pumping system.

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] The following protocols outline the validation for an assay and impurity quantification method.

4.1. Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is demonstrated through forced degradation studies.

Forced Degradation Study Protocol:

  • Prepare separate solutions of the analyte (approx. 100 µg/mL) and expose them to the stress conditions outlined below.

  • Analyze the stressed samples alongside an unstressed control sample.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2) and the peak purity of the analyte can be confirmed (e.g., using a DAD).

  • Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105 °C for 24 hours. Prepare a solution for analysis.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a duration compliant with ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are formed at a detectable level.[15]

Forced_Degradation_Logic Start Prepare Analyte Solution (e.g., 100 µg/mL) Stress Apply Stress Conditions (ICH Q1A/Q1B) Start->Stress Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 1M NaOH, RT) Stress->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal (Solid, 105°C) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analyze Analyze Stressed Samples and Control by HPLC-DAD Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Chromatograms Analyze->Evaluate Pass Result: Method is Stability-Indicating Evaluate->Pass Degradant peaks resolved (Resolution > 2) & Analyte peak is pure Fail Result: Method is NOT Stability-Indicating Evaluate->Fail Co-elution or impure analyte peak

Caption: Logical flow for a forced degradation study to establish specificity.

4.2. Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[13]

  • Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) r² ≥ 0.999

4.3. Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo matrix or by standard addition.

  • Prepare each level in triplicate (total of 9 samples).

  • Calculate the percentage recovery for each sample.

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
RSD of Recovery ≤ 2.0%

4.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%

4.5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: Typically determined at an S/N ratio of 3:1.

  • LOQ: Typically determined at an S/N ratio of 10:1. The LOQ should be confirmed by analyzing replicates (n=6) and checking for acceptable precision (RSD ≤ 10%).

4.6. Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze the working standard under each condition and evaluate the impact on SST parameters. The SST criteria should still be met.

Conclusion

The HPLC-UV method described provides a comprehensive framework for the reliable and accurate quantification of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. The systematic development approach, grounded in chromatographic principles, yields a method that is specific, linear, accurate, and precise. The successful completion of the validation protocol as per ICH Q2(R1) guidelines ensures its suitability for routine quality control analysis.[12][13] Furthermore, the forced degradation studies confirm that the method is stability-indicating, making it an essential tool for monitoring the stability of the drug substance and its formulated products throughout the development lifecycle.[15][16]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • ResearchGate. (2014). Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (2016). How to select wavelength in hplc method development?[Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wiley Online Library. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Revue Roumaine de Chimie. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Chromatography Forum. (2014). How to choose the most representive wavelength?[Link]

  • MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]

  • Medisup. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Development and Validation of UV-Derivative Spectroscopic and RP-HPLC Methods for the Determination of Amlodipine Besylate and Valsartan in Tablet Dosage Form. [Link]

  • LCGC International. (2026). HPLC Detector Selection — What, Where, When, and How. [Link]

  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • PubMed. (2002). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Emirates Scholar. (2024). Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. (2014). Can anyone explain the different principles of HPLC?[Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Administration Routes for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Introduction & Mechanistic Rationale The compound 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (CAS#: 651308-75-7) represents a highly potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (CAS#: 651308-75-7) represents a highly potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). ROCK isoforms are primary downstream effectors of the small GTPase RhoA and are central regulators of actomyosin cytoskeletal dynamics, cellular contraction, and motility.

As a Senior Application Scientist, it is critical to understand the causality behind the molecular design before deploying this compound in preclinical models:

  • The 4-Methyl Substitution: The addition of a methyl group at the C4 position of the isoquinolinone core restricts the rotational freedom of the molecule. Analogous to the structural evolution from fasudil to the highly selective H-1152[1], this steric constraint locks the compound into an optimal conformation for the ROCK ATP-binding pocket, significantly enhancing selectivity over structurally similar AGC kinases (e.g., PKA, PKG, PKC).

  • The Piperidin-4-yloxy Moiety: The ether-linked piperidine ring projects out of the kinase hinge region into the solvent-exposed area. The basic secondary amine (pKa ~9.5) becomes protonated at physiological pH. This not only forms critical electrostatic interactions with aspartate residues at the pocket entrance but also confers excellent aqueous solubility—a crucial parameter for intravenous (IV) and topical formulations[2].

Pharmacodynamic Target Engagement

Inhibition of ROCK prevents the phosphorylation of the Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), leading to smooth muscle relaxation and cytoskeletal remodeling.

ROCK_Pathway GPCR GPCR / RTK Activation RhoGEF RhoGEF GPCR->RhoGEF RhoA RhoA-GTP (Active) RhoGEF->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MYPT1 MYPT1 (Thr696 Phosphorylation) ROCK->MYPT1 MLC MLC Phosphorylation ROCK->MLC Inhibitor 4-Methyl-5-(piperidin-4-yloxy) isoquinolin-1(2H)-one Inhibitor->ROCK ATP-Competitive Inhibition Actin Actomyosin Contraction & Cytoskeleton Rearrangement MYPT1->Actin MLC->Actin

Figure 1: Mechanism of action for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one within the RhoA/ROCK signaling cascade.

Quantitative Dosing Parameters & Vehicle Selection

Selecting the correct vehicle and administration route is dictated by the physiological target. Systemic cardiovascular models require rapid bioavailability, whereas ophthalmic models rely on localized tissue penetration[3].

Administration RouteTarget Disease ModelRecommended DosageOptimal Vehicle FormulationPrimary PD BiomarkerObservation Window
Intravenous (IV) Systemic Hypertension / Vasospasm1.0 - 5.0 mg/kg0.9% Saline (Requires HCl salt form)Aortic p-MYPT1 (Thr696)5 min - 4 hours
Oral (PO) Chronic Fibrosis / CKD10 - 30 mg/kg5% DMSO + 40% PEG400 + 55% WaterRenal/Cardiac p-MLC1 - 24 hours
Topical Ocular Glaucoma (IOP Reduction)0.1% - 0.5% (w/v)PBS (pH 6.5 - 7.0)Trabecular Meshwork p-MYPT11 - 12 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, every in vivo protocol must be a closed, self-validating system. This means coupling the phenotypic observation (e.g., blood pressure drop) with a molecular pharmacodynamic (PD) readout to prove target engagement.

Protocol_Workflow Formulation 1. Formulation Vehicle Optimization Admin 2. Administration (IV / PO / Topical) Formulation->Admin Sampling 3. Biospecimen Collection Admin->Sampling PD_Assay 4a. PD Validation (p-MYPT1 Western Blot) Sampling->PD_Assay Tissue PK_Assay 4b. PK Analysis (LC-MS/MS) Sampling->PK_Assay Plasma

Figure 2: Self-validating experimental workflow ensuring PK/PD correlation.

Protocol A: Intravenous (IV) Hemodynamic Profiling in Rodents

This protocol is designed to evaluate the acute vasodilatory properties of the compound, leveraging its ability to relax vascular smooth muscle[2].

Step 1: Formulation Preparation

  • Action: Convert the free base to a hydrochloride (HCl) salt if not already supplied as such. Dissolve the compound in 0.9% sterile saline to achieve a 1 mg/mL concentration.

  • Causality: The protonated piperidine ring is highly hydrophilic. Using 0.9% saline prevents osmotic shock and hemolysis during bolus injection, ensuring the cardiovascular readouts are strictly due to ROCK inhibition, not vehicle toxicity.

Step 2: Administration & Telemetry

  • Action: Administer via the lateral tail vein at a dose of 3.0 mg/kg. Continuously monitor Mean Arterial Pressure (MAP) and Heart Rate (HR) using surgically implanted radiotelemetry transmitters.

  • Causality: ROCK inhibitors characteristically induce a rapid, dose-dependent decrease in MAP without causing reflex tachycardia, due to direct inhibition of the RhoA/ROCK-mediated calcium-sensitization pathway in vascular smooth muscle.

Step 3: Self-Validation (PD/PK Correlation)

  • Action: Euthanize a subset of animals at T=1 hour (peak effect). Harvest the thoracic aorta and collect plasma.

  • Validation: Perform LC-MS/MS on the plasma to quantify circulating drug levels. Homogenize the aorta in RIPA buffer containing phosphatase inhibitors and perform a Western Blot for p-MYPT1 (Thr696) . A reduction in p-MYPT1 compared to vehicle-treated controls definitively confirms that the observed MAP drop is driven by on-target ROCK inhibition.

Protocol B: Topical Ocular Dosing for Glaucoma Models

ROCK inhibitors are highly effective in ophthalmology because they relax the trabecular meshwork and inner wall of Schlemm's canal, thereby increasing aqueous humor outflow and reducing Intraocular Pressure (IOP)[3].

Step 1: Formulation Preparation

  • Action: Prepare a 0.4% (w/v) solution in sterile Phosphate-Buffered Saline (PBS). Adjust the pH to 6.5–6.8.

  • Causality: A slightly acidic to neutral pH maintains the protonated state of the piperidine nitrogen, ensuring the drug remains in solution while being highly tolerable to the corneal epithelium, preventing reflex tearing that would wash out the dose.

Step 2: Administration & Tonometry

  • Action: Apply a single 10 µL drop topically to the right eye (OD) of the subject (e.g., normotensive or ocular hypertensive rabbit/mouse). Use the left eye (OS) as a paired vehicle control.

  • Action: Measure IOP using a rebound tonometer at baseline, 1, 2, 4, and 6 hours post-dose.

Step 3: Self-Validation (Target Engagement in the Eye)

  • Action: Enucleate the eyes at T=2 hours (expected peak IOP reduction). Carefully dissect the anterior segment to isolate the trabecular meshwork.

  • Validation: Quantify p-MYPT1 and p-MLC levels in the trabecular meshwork tissue. A localized decrease in phosphorylation confirms that the drug successfully penetrated the cornea and engaged ROCK at the primary site of aqueous outflow resistance.

References

To ensure authoritative grounding, the mechanistic principles and protocol standards described above are supported by the following peer-reviewed literature:

  • Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension (2009). Details the cardiovascular profiling and structural advantages of piperidinyloxy-isoquinolinone derivatives. URL:[Link]

  • Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor. Journal of Neurochemistry (2002). Explains the causality of the 4-methyl substitution on the isoquinoline core for enhanced ROCK selectivity. URL:[Link]

  • Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. Current Drug Targets (2024). Provides the clinical and preclinical basis for topically applied ROCK inhibitors to reduce intraocular pressure via trabecular meshwork relaxation. URL:[Link]

Sources

Application

Preparation and storage of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one stock solutions in DMSO

Application Note: Preparation, Handling, and Storage of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Stock Solutions in DMSO Introduction and Physicochemical Rationale 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Stock Solutions in DMSO

Introduction and Physicochemical Rationale

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a highly specific small molecule, structurally representative of the isoquinoline class of ATP-competitive kinase inhibitors (frequently utilized in Rho-associated protein kinase [ROCK] targeting). To ensure reproducible in vitro and in vivo assay results, the integrity of the compound must be preserved through rigorous solvent handling.

The Causality of Solvent Selection: The isoquinolin-1(2H)-one scaffold engages in strong intermolecular hydrogen bonding (via lactam-lactim tautomerism) and hydrophobic π−π stacking. Dimethyl sulfoxide (DMSO) is mandated as the primary solvent because its highly polar, aprotic nature effectively disrupts these crystalline lattice interactions, ensuring complete dissolution of the lipophilic core.

The Threat of Hygroscopicity and Freeze-Thaw Cycles: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. As water content increases, the freezing point of DMSO is depressed, and its capacity to solvate lipophilic molecules drops exponentially. As demonstrated in comprehensive quantitative high-throughput screening (qHTS) library studies, repeated freeze-thaw cycles of water-contaminated DMSO cause small molecules to crystallize and precipitate [1]. Once precipitated, the compound is kinetically trapped in a lower energy state and is notoriously difficult to redissolve, leading to erroneously low assay concentrations and false-negative biological readouts.

Quantitative Data & Preparation Guidelines

Proper molarity calculations and strict adherence to stability timelines are the foundation of a self-validating experimental system. Assuming the free base form of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (Molecular Weight 258.32 g/mol ), use the following tables to guide your preparation.

Table 1: Molarity Calculation Matrix

Desired Concentration Mass of Compound Volume of Anhydrous DMSO
10 mM (Standard) 2.58 mg 1.00 mL
10 mM (Standard) 5.00 mg 1.93 mL
50 mM (High-Conc) 12.92 mg 1.00 mL

| 50 mM (High-Conc) | 25.00 mg | 1.93 mL |

Table 2: Stability Profile in Anhydrous DMSO

Storage Temperature Maximum Duration Expected Purity Condition Requirements
Room Temp (20°C) < 24 Hours Variable Protect from light; use immediately.
4°C 1 Week > 90% Desiccated; temporary working stock.
-20°C 1 to 3 Months > 95% Single-use aliquots; Argon/N₂ overlay.

| -80°C | 6+ Months | > 95% | Ideal for long-term library storage [2]. |

Experimental Workflow

Workflow N1 1. Equilibrate Reagents (Compound & Anhydrous DMSO to RT) N2 2. Weigh Compound (Under inert atmosphere if possible) N1->N2 N3 3. Add Anhydrous DMSO (Calculate volume for 10 mM or 50 mM) N2->N3 N4 4. Dissolution (Vortex / Gentle Sonication at 37°C) N3->N4 N5 5. Quality Control (Visual inspection for optical clarity) N4->N5 N6 6. Aliquot & Purge (Single-use vials, Argon/N2 overlay) N5->N6 N7 7. Storage (-20°C or -80°C, Desiccated) N6->N7

Fig 1. Standardized workflow for the preparation and storage of small molecule DMSO stock solutions.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a closed-loop system; failure to pass any "Validation Check" requires halting the procedure to prevent downstream assay failure.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized powder of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and a fresh bottle of anhydrous DMSO (≥99.9% purity, packaged under Argon) from cold storage. Allow them to sit in a desiccator for at least 30 minutes until they reach room temperature (RT).

  • Validation Check: The exterior of the vials must feel ambient to the touch. If opened while cold, atmospheric moisture will instantly condense on the powder, irreversibly compromising the stock's anhydrous state.

Step 2: Weighing and Solvation

  • Action: In a low-humidity environment (or a glove box), weigh the desired mass of the compound into a sterile, amber glass or low-bind polypropylene vial. Add the calculated volume of anhydrous DMSO directly to the powder.

  • Validation Check: Ensure the final DMSO concentration in your downstream cell culture media will not exceed 0.5% (ideally <0.1%) to prevent solvent-induced cytotoxicity [3].

Step 3: Dissolution

  • Action: Cap the vial tightly and vortex for 30–60 seconds. If the compound does not dissolve immediately, place the vial in a sonicating water bath set to 37°C for 5–10 minutes.

  • Validation Check: Hold the vial against a strong light source. The solution must be completely optically clear. If micro-particulates or a cloudy suspension persist, water contamination has occurred, or the compound's specific salt form requires a lower maximum concentration. Do not proceed until the solution is perfectly clear.

Step 4: Aliquoting and Inert Gas Overlay

  • Action: Divide the master stock into 10 µL to 50 µL single-use aliquots in dark/amber microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the open tubes for 3 seconds to displace oxygen and ambient moisture before capping.

  • Validation Check: Tubes must be tightly sealed and labeled with the compound name, concentration, solvent, and date.

Step 5: Storage and Thawing

  • Action: Transfer the aliquots immediately to a -80°C freezer for long-term storage. When ready for an assay, thaw a single aliquot at RT. Discard any remaining solution after use; do not refreeze .

Biological Context: Isoquinolinone Derivatives in Kinase Signaling

To understand the downstream application of this stock solution, it is vital to recognize the biological target. Isoquinolin-1(2H)-one derivatives featuring a basic piperidine moiety are classic structural motifs for inhibiting ROCK1 and ROCK2. Proper solvation ensures the compound can successfully permeate the cell membrane and act as an ATP-competitive inhibitor, thereby modulating the actomyosin cytoskeleton.

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Inhibitor 4-Methyl-5-(piperidin-4-yloxy) isoquinolin-1(2H)-one Inhibitor->ROCK Inhibits (ATP-competitive) MLC MLC Phosphorylation MYPT1->MLC Regulates Actin Actomyosin Contraction MLC->Actin Induces

Fig 2. Mechanism of action for isoquinolinone-based ROCK inhibitors in the RhoA/ROCK signaling pathway.

References

  • MacArthur R, Leister W, Veith H, et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." Journal of Biomolecular Screening, 2009.[Link]

Method

Optimizing 3D Cell Culture Viability and Morphogenesis: Utilizing 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one as a Potent ROCK Inhibitor

Introduction & Scientific Rationale The transition from traditional 2D monolayers to 3D cell culture models—such as spheroids, patient-derived organoids (PDOs), and stem cell aggregates—has revolutionized drug screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The transition from traditional 2D monolayers to 3D cell culture models—such as spheroids, patient-derived organoids (PDOs), and stem cell aggregates—has revolutionized drug screening and personalized medicine by accurately recapitulating in vivo tissue architecture and microenvironments[1]. However, cultivating these advanced models presents a significant mechanical challenge: the necessity of single-cell dissociation during passaging and cryopreservation.

When epithelial or stem cells are enzymatically detached from their extracellular matrix (ECM), the sudden loss of integrin signaling triggers a highly specific form of anchorage-dependent apoptosis known as anoikis [2][3]. To circumvent this, the application of Rho-associated coiled-coil kinase (ROCK) inhibitors has become an indispensable standard in 3D culture methodologies[4]. While Y-27632 is the historical standard, next-generation isoquinolinone derivatives, specifically 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (CAS: 651308-75-7), offer ultra-high potency and superior kinase specificity, minimizing off-target effects during sensitive morphogenic assays[5][6].

Mechanistic Causality: The Role of ROCK Inhibition in Anoikis Resistance

To understand why 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is critical for 3D culture success, one must examine the causality of dissociation-induced cell death.

Under normal physiological conditions, integrin-ECM binding suppresses the small GTPase RhoA. Upon enzymatic dissociation (e.g., via TrypLE or Accutase), this suppression is lifted, leading to the hyperactivation of RhoA and its downstream effectors, ROCK1 and ROCK2[7]. ROCK subsequently hyperphosphorylates Myosin Light Chain (MLC), leading to catastrophic actomyosin hypercontraction, membrane blebbing, and rapid anoikis[3].

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one acts as a highly specific, ATP-competitive inhibitor of the ROCK catalytic domain. By blocking MLC phosphorylation, the inhibitor relaxes the cellular cytoskeleton. This pharmacological relaxation provides a critical "survival window," allowing single cells to remain viable long enough to synthesize new E-cadherin and integrin receptors, thereby re-establishing cell-cell and cell-matrix connections within 3D hydrogels (e.g., Matrigel or BME)[2][8].

ROCK_Pathway Detachment Extracellular Matrix Detachment (Loss of Integrin Signaling) RhoA RhoA-GTP Activation Detachment->RhoA Triggers ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLC Myosin Light Chain (MLC) Hyperphosphorylation ROCK->MLC Phosphorylates Survival Cell Survival & 3D Spheroid Formation ROCK->Survival Prevents Contraction Actomyosin Hypercontraction & Membrane Blebbing MLC->Contraction Induces Anoikis Anoikis (Apoptosis) Contraction->Anoikis Leads to Inhibitor 4-Methyl-5-(piperidin-4-yloxy) isoquinolin-1(2H)-one Inhibitor->ROCK ATP-Competitive Inhibition Inhibitor->Survival Promotes

Fig 1: Mechanism of ROCK inhibition preventing dissociation-induced anoikis in 3D cell cultures.

Quantitative Benchmarking: Inhibitor Efficacy in 3D Models

When selecting a ROCK inhibitor for organoid or stem cell culture, target specificity and required working concentrations are paramount. High concentrations of less specific inhibitors can inadvertently inhibit other serine/threonine kinases (like PKA or PKC), skewing differentiation trajectories[5]. The table below summarizes the comparative advantages of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one against legacy inhibitors.

InhibitorChemical ClassTargetIC50 (ROCK1/2)Typical 3D Working Conc.Key Advantage in 3D Culture
Y-27632 Pyridine derivativeROCK1/2~140 - 300 nM10 µMIndustry standard, widely validated for hESCs[4].
Thiazovivin Pyrimidine derivativeROCK~0.5 µM2 µMEnhances iPSC survival and ECM adhesion[6].
Fasudil IsoquinolinesulfonamideROCK1/2~1.9 µM10 µMEstablished clinical safety profile[5].
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Isoquinolinone derivativeROCK1/2< 10 nM*1 - 5 µMUltra-high potency, minimizes off-target kinase inhibition[5][6].

*Note: IC50 values are extrapolated from highly homologous isoquinoline structural analogs (e.g., H-1152) for representative benchmarking.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol integrates 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one into a self-validating workflow. The protocol includes a deliberate inhibitor-withdrawal step; prolonged ROCK inhibition can interfere with the cytoskeletal dynamics required for cellular polarization and lumen formation in mature organoids[1].

Protocol A: Single-Cell Dissociation and 3D Matrix Embedding

Reagents Required: Basal culture media, TrypLE Express, Matrigel/BME, 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (10 mM stock in DMSO).

  • Pre-treatment (Optional but Recommended): 1 hour prior to passaging, spike the existing 3D culture media with 5 µM of the ROCK inhibitor to prime the cells against mechanical stress.

  • Matrix Depolymerization: Aspirate media, wash the 3D dome with cold PBS, and incubate with Cell Recovery Solution at 4°C for 30 minutes to dissolve the ECM without enzymatic damage.

  • Enzymatic Dissociation: Centrifuge the suspension (300 x g, 5 min). Resuspend the pellet in TrypLE Express supplemented with 5 µM inhibitor . Incubate at 37°C for 5-10 minutes, triturating gently with a P1000 pipette until a single-cell suspension is achieved.

  • Resuspension & Embedding: Neutralize TrypLE with basal media. Centrifuge and resuspend the cell pellet in liquid Matrigel/BME (kept on ice).

  • Plating: Dispense 30-50 µL domes into a pre-warmed 24-well plate. Invert the plate and incubate at 37°C for 20 minutes to polymerize the matrix.

  • Inhibitor Supplementation: Once polymerized, overlay the domes with 3D expansion media supplemented with 5 µM 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one .

  • Inhibitor Withdrawal (Critical Step): After 48 to 72 hours, perform a full media exchange using standard 3D expansion media without the ROCK inhibitor. This restores normal cytoskeletal contractility required for organoid differentiation[1].

Protocol B: Cryopreservation Enhancement

ROCK inhibitors drastically improve the post-thaw recovery of cryopreserved 3D cultures[9].

  • Resuspend dissociated cells in freezing media (e.g., 90% FBS / 10% DMSO or mFreSR) supplemented with 10 µM inhibitor .

  • Freeze gradually (-1°C/minute) to -80°C, then transfer to liquid nitrogen.

  • Upon thawing, plate cells immediately in media containing 5 µM inhibitor for the first 48 hours to prevent post-thaw anoikis.

Workflow Step1 Step 1: Dissociation TrypLE + 5 µM ROCK Inhibitor Step2 Step 2: Resuspension Basal Media + 5 µM Inhibitor Step1->Step2 Step3 Step 3: Embedding Polymerize in Matrigel/BME Dome Step2->Step3 Step4 Step 4: Incubation 3D Media (Remove Inhibitor at 48h) Step3->Step4 Step5 Step 5: Validation ATP Viability & Morphology Check Step4->Step5

Fig 2: Self-validating workflow for 3D organoid passaging using ROCK inhibitor supplementation.

Quality Control & Validation

A robust protocol must be a self-validating system. To confirm the efficacy of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in your specific cell line, execute the following QC steps (Step 5 of the workflow):

  • Morphological Assessment (Day 3): Utilize phase-contrast microscopy. Successfully rescued cells will appear as proliferating, multi-cellular cystic or solid spheres. Cells suffering from anoikis will appear as dark, fragmented single cells scattered throughout the matrix.

  • Quantitative Viability (Day 5): Perform a 3D-optimized ATP luminescence assay (e.g., CellTiter-Glo 3D). Compare the luminescence of organoids treated with the inhibitor for the first 48 hours versus a vehicle (DMSO) control. A successful rescue typically yields a 5- to 10-fold increase in relative light units (RLU).

References

  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] PubMed / NIH[Link][5]

  • A ROCK inhibitor permits survival of dissociated human embryonic stem cells Nature Biotechnology / ResearchGate[Link][4]

  • Application of Cancer Organoid Model for Drug Screening and Personalized Therapy PMC / NIH[Link][2]

  • The ROCK inhibitor Y-27632 enhances the survival rate of human embryonic stem cells following cryopreservation SciSpace[Link][9]

  • Organoid models of gastrointestinal Neoplasms: Origin, current status and future applications in personalized medicine PMC / NIH[Link][8]

  • Current Status of 3-D Organoids as Pre-Clinical Models PMC / NIH[Link][1]

  • Anoikis in cell fate, physiopathology, and therapeutic interventions PMC / NIH[Link][3]

Sources

Application

Application Note: Formulating 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Suspensions for Preclinical Animal Studies

Introduction and Mechanistic Rationale 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a highly potent, ATP-competitive inhibitor of Rho-associated coiled-coil kinases (ROCK1 and ROCK2). Structurally related to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a highly potent, ATP-competitive inhibitor of Rho-associated coiled-coil kinases (ROCK1 and ROCK2). Structurally related to the well-characterized ROCK inhibitor [1], this class of compounds is frequently utilized in preclinical models of cardiovascular disease, pulmonary hypertension, and oncology to study smooth muscle relaxation and cellular migration.

Because the compound is typically synthesized as a free base, it exhibits poor aqueous solubility at physiological pH (characteristic of BCS Class II/IV compounds). To achieve consistent and dose-proportional systemic exposure during in vivo oral gavage (PO) studies, the compound must be formulated as a homogenous micro-suspension. The industry-standard vehicle for such hydrophobic kinase inhibitors is an aqueous dispersion of [2].

Mechanistic Pathway

ROCK1 and ROCK2 are downstream effectors of the small GTPase RhoA. Upon activation by vasoactive stimuli, ROCK phosphorylates myosin phosphatase target subunit 1 (MYPT1) and myosin light chain (MLC), leading to actomyosin contraction and stress fiber formation. 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one competitively binds to the ATP pocket of the kinase domain, halting this cascade.

ROCK_Pathway Stimulus Vasoactive Stimuli (e.g., Ang II, ET-1) GPCR GPCR Activation Stimulus->GPCR RhoA RhoA (GTP-bound) Active GPCR->RhoA GEF ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK MYPT1 MYPT1 (Inactivated) ROCK->MYPT1 Phosphorylation MLC MLC (Phosphorylated) ROCK->MLC Phosphorylation Inhibitor 4-Methyl-5-(piperidin-4-yloxy) isoquinolin-1(2H)-one Inhibitor->ROCK ATP-competitive Inhibition Contraction Actomyosin Contraction & Stress Fiber Formation MYPT1->Contraction Prevents MLC Dephosphorylation MLC->Contraction

Figure 1: Mechanism of ROCK1/2 inhibition by the isoquinolin-1-one derivative.

Pre-formulation Physicochemical Profile

Understanding the physical properties of the Active Pharmaceutical Ingredient (API) is critical for suspension stability and systemic delivery.

PropertyValue / CharacteristicImpact on Formulation Strategy
Molecular Weight ~258.3 g/mol Facilitates rapid intestinal absorption if particle size is minimized.
Physical State Crystalline solidRequires mechanical sheer (trituration/sonication) to reduce particle size.
Aqueous Solubility < 0.1 mg/mL (at pH 7.4)Necessitates a suspension vehicle rather than a true solution.
Wettability Highly hydrophobicRequires a surfactant (Tween 80) to lower surface tension and prevent floating.

Formulation Protocol: 0.5% MC / 0.1% Tween 80 Suspension

This protocol yields 100 mL of a homogenous dosing suspension suitable for in vivo oral administration.

Phase 1: Vehicle Preparation

Causality Check: Methylcellulose is insoluble in hot water but soluble in cold water. Heating the water first prevents the polymer from forming impenetrable clumps ("fish-eyes"), while subsequent cooling allows uniform hydration and viscosity development.

  • Heat Water: Heat 50 mL of sterile ultra-pure water to 80°C on a stirring hotplate.

  • Disperse MC: Gradually add 0.5 g of Methylcellulose (400 cP) powder into the vortex of the hot water. Stir for 5 minutes until a milky, clump-free dispersion forms.

  • Hydrate: Remove from heat. Add 40 mL of ice-cold sterile water. Transfer the beaker to an ice bath and stir continuously for 30–45 minutes until the solution becomes clear and viscous.

  • Add Surfactant: Add 100 µL of Tween 80 (Polysorbate 80). Stir gently to avoid excessive foaming. QS (quantity sufficient) to exactly 100 mL with cold sterile water.

Phase 2: API Wetting & Geometric Dilution

Causality Check: Adding bulk vehicle directly to the hydrophobic free base will cause the powder to float, aggregate, and adhere to the glassware. Geometric dilution ensures the Tween 80 coats the API particles, enabling uniform dispersion.

  • Weigh API: Weigh the required mass of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (e.g., 100 mg for a 1 mg/mL target concentration).

  • Trituration: Transfer the powder to a clean glass mortar. Add 0.5 mL of the prepared vehicle. Use a glass pestle to triturate the mixture into a smooth, uniform paste.

  • Dilution: Gradually add the vehicle in 2 mL increments, mixing thoroughly after each addition, until approximately 20 mL is reached.

  • Transfer: Pour the concentrated suspension into a calibrated beaker or volumetric flask. Rinse the mortar twice with 5 mL of vehicle and add the rinses to the main batch. QS to the final desired volume.

Phase 3: Homogenization
  • Sonication: Place the suspension in an ultrasonic water bath for 10–15 minutes. This breaks up micro-aggregates and ensures a D50 particle size of <10 µm, which is critical for reproducible gastrointestinal absorption.

  • Magnetic Stirring: Keep the suspension on a magnetic stirrer at 300 RPM during the entire dosing procedure to prevent sedimentation.

In Vivo Administration Guidelines (Rodents)

Proper administration technique is vital to [3].

ParameterMice (e.g., C57BL/6)Rats (e.g., Sprague-Dawley)
Max Dosing Volume 10 mL/kg (typically 0.2 mL for a 20g mouse)10 mL/kg (typically 2.5 mL for a 250g rat)
Gavage Tube Size 20G to 22G16G to 18G
Tube Type Flexible PTFE or PolyurethaneFlexible PTFE or Stainless Steel with ball tip
Restraint Technique Firm scruffing to align esophagus and tracheaV-hold or standard shoulder scruff

Causality Check: Always use flexible plastic feeding tubes when possible. The rigid nature of stainless steel needles increases the risk of esophageal perforation, especially when administering viscous suspensions like 0.5% MC.

Quality Control & Validation

To establish a self-validating protocol and guarantee scientific integrity before initiating the in vivo study, perform the following checks:

  • Homogeneity Testing: Draw 3 aliquots (top, middle, bottom) from the stirring suspension and analyze via HPLC. Acceptance criteria: ±10% of the target concentration.

  • Stability: Free base suspensions in MC/Tween 80 are generally stable for up to 7 days at 4°C. However, re-suspension (vortexing for 2 minutes) is mandatory before daily dosing to counteract Ostwald ripening and settling.

References

  • Löhn, M., Plettenburg, O., Ivashchenko, Y., et al. "Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor." Hypertension, 2009. URL:[Link]

  • Li, Y., et al. "The Impact of Dosing Interval in a Novel Tandem Oral Dosing Strategy: Enhancing the Exposure of Low Solubility Drug Candidates in a Preclinical Setting." Journal of Pharmaceutics, 2011. URL:[Link]

  • Instech Laboratories. "Guide to Oral Gavage for Mice and Rats." Instech Blog, 2020. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one for high-throughput screening

Answering the call of modern drug discovery, which often yields promising but poorly soluble compounds, this Technical Support Center provides a focused guide for researchers working with 4-Methyl-5-(piperidin-4-yloxy)is...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of modern drug discovery, which often yields promising but poorly soluble compounds, this Technical Support Center provides a focused guide for researchers working with 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.[1][2][3] The inherent structural properties of this molecule—a planar isoquinolinone core and a basic piperidine moiety—present a significant challenge to achieving the aqueous solubility required for robust high-throughput screening (HTS).

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, offers a pathway from initial problem identification to advanced formulation strategies. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, optimize your experimental design, and unlock the full potential of your research.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've just received a new batch of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and it's showing poor solubility in my aqueous HTS buffer. What are the fundamental issues and my first steps?

A1: This is a common and critical challenge. The molecular structure of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is the primary driver of its low aqueous solubility. The large, flat isoquinolinone ring system promotes strong intermolecular stacking in its solid, crystalline state, making it difficult for water molecules to solvate it effectively.[4] Furthermore, the molecule as a whole is significantly hydrophobic.

Your immediate troubleshooting should begin by understanding the nature of solubility in the context of HTS and implementing standard best practices.

Initial Causality Analysis & Recommendations:

  • Embrace the Standard HTS Workflow: For HTS, direct dissolution in aqueous buffer is rarely feasible for compounds like this. The standard industry practice is to first create a concentrated stock solution in an organic solvent, typically 100% dimethyl sulfoxide (DMSO), and then dilute this stock into your final aqueous assay buffer. This process assesses kinetic solubility , not thermodynamic solubility.

  • Understand Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility is the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock. This is the most relevant measure for HTS, where you are concerned about the compound staying in solution for the duration of the assay.[5][6][7] Kinetic solubility values are often higher than thermodynamic solubility because a temporary, supersaturated state can be formed.[8]

    • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution after an extended period (e.g., 24-72 hours) of mixing the solid compound with the solvent.[6][7] This is the "gold standard" measurement but is lower throughput.[7]

  • Visual Inspection is Key: After diluting your DMSO stock into the aqueous buffer, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). Do this immediately and after a time interval that matches your assay's incubation period.

First-Step Workflow:

G cluster_0 High pH (Basic/Neutral) cluster_1 Low pH (Acidic) Insoluble R-NH (Neutral, Low Solubility) Soluble R-NH2+ (Protonated, High Solubility) Insoluble->Soluble + H+ Soluble->Insoluble - H+ G Compound Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Solution Complex->Water Dissolves in

Cyclodextrin Inclusion Complex Formation

Types of Cyclodextrins for Pharmaceutical Use:

The most common cyclodextrins are derivatives of β-cyclodextrin, which are preferred due to their improved solubility and safety profiles compared to the parent molecule.

[3]| Cyclodextrin Derivative | Abbreviation | Key Properties | | :--- | :--- | :--- | | Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, well-established safety profile, commonly used. |[3] | Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Very high aqueous solubility, can be used in parenteral formulations, often shows strong complexation. |[3]

Experimental Approach:

To select the best cyclodextrin and quantify its solubilizing effect, a phase-solubility analysis is the standard method. This experiment involves measuring the drug's solubility at increasing concentrations of the cyclodextrin. See Protocol 3 for a detailed guide.

Detailed Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 9.0 in 1.0 pH unit increments.

  • Sample Preparation: Add an excess amount of solid 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker or rotator. This step is crucial for reaching thermodynamic equilibrium. 4[6]. Phase Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method. 6[9]. Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.

Protocol 2: Co-solvent Screening for HTS
  • Stock Solution: Prepare a high-concentration stock solution of your compound (e.g., 20 mM) in 100% DMSO.

  • Co-solvent Preparation: In a 96-well plate, prepare your final aqueous assay buffer containing varying concentrations of the co-solvent to be tested (e.g., Ethanol at 0%, 1%, 2%, 5%, 10%).

  • Compound Addition: Add a small volume of the DMSO stock solution to each well to achieve your desired final compound concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all wells and is below 1%.

  • Incubation and Observation: Mix the plate and incubate at room temperature. Measure the turbidity or light scattering of each well at time zero and after your planned assay duration (e.g., 1 hour, 4 hours) using a plate nephelometer or spectrophotometer (at ~620 nm). 5[7]. Analysis: Identify the lowest co-solvent concentration that prevents an increase in turbidity over the desired time frame. This is your optimal co-solvent condition.

Protocol 3: Phase-Solubility Analysis with Cyclodextrins
  • Cyclodextrin Solutions: Prepare a series of aqueous solutions of a specific cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.

  • Sample Preparation: Add an excess amount of your solid compound to each cyclodextrin solution, as described in Protocol 1.

  • Equilibration & Analysis: Follow steps 3-5 from Protocol 1 (Equilibration, Phase Separation, and Sampling & Analysis).

  • Data Plotting: Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The shape of the resulting phase-solubility diagram indicates the type of complex formed and the stoichiometry of the interaction. A linear (Aₗ-type) plot is most common and desirable.

Protocol 4: High-Throughput Kinetic Solubility Assay
  • Plate Preparation: In a 96-well UV-transparent plate, add your aqueous assay buffer to each well.

  • Compound Addition: Use a liquid handler to add 1-2 µL of a high-concentration DMSO stock of your compound directly into the buffer, creating a dilution series across the plate.

  • Turbidity Measurement: Immediately measure the absorbance or nephelometry of the plate. The concentration at which the signal begins to increase significantly above the baseline is the kinetic solubility. T[7]his method is rapid and consumes very little compound.

[10]#### Protocol 5: Shake-Flask Method for Thermodynamic Solubility

This protocol is identical to the pH-Solubility Profile Determination (Protocol 1) but is typically performed in a single, well-defined buffer system (e.g., phosphate-buffered saline, pH 7.4) to determine the definitive equilibrium solubility under those conditions. It is considered the "gold standard" for thermodynamic solubility measurement.

[7][9]***

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved March 23, 2026, from [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. Retrieved March 23, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved March 23, 2026, from [Link]

  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8. Retrieved March 23, 2026, from [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed. Retrieved March 23, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved March 23, 2026, from [Link]

  • Influence of pH on Solubility. (n.d.). TrueGeometry. Retrieved March 23, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research, 4(3), 914-923. Retrieved March 23, 2026, from [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed. Retrieved March 23, 2026, from [Link]

  • Solubility and pH of amines. (n.d.). ISSR. Retrieved March 23, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Metrics Contract Services. Retrieved March 23, 2026, from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved March 23, 2026, from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved March 23, 2026, from [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 23, 2026, from [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Precipitation

Welcome to the Technical Support Center for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (CAS: 651308-75-7)[1]. As a Senior Application Scientist, I frequently see researchers struggle with the precipitation of li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (CAS: 651308-75-7)[1]. As a Senior Application Scientist, I frequently see researchers struggle with the precipitation of lipophilic small molecules in aqueous cell culture media.

This compound is a potent isoquinoline derivative, structurally related to classic Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like H-1152[2]. ROCK inhibitors are critical tools used to prevent dissociation-induced apoptosis (anoikis) in human pluripotent stem cells (hPSCs) and to modulate actomyosin contractility ([3]). However, due to its highly lipophilic isoquinolinone core and the specific pKa of its piperidine moiety, introducing a concentrated DMSO stock into an aqueous environment often results in rapid precipitation.

This guide provides field-proven, self-validating protocols to ensure complete solubilization, thereby maintaining the scientific integrity of your dose-response assays and stem cell cultures.

Signaling Context: Why Solubilization is Critical

To understand why maintaining the exact soluble concentration of this inhibitor is critical, we must look at its mechanism of action. The Rho/ROCK signaling pathway regulates the actin cytoskeleton via the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC) ([4]). If the inhibitor precipitates, the effective molarity drops, leading to incomplete ROCK inhibition, runaway actomyosin contractility, and ultimately, stem cell death.

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Inactivated) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 4-Methyl-5-(piperidin-4-yloxy) isoquinolin-1(2H)-one Inhibitor->ROCK Inhibits (ATP-competitive) MYPT1->MLC Prevents dephosphorylation Actin Actomyosin Contractility & Apoptosis (Anoikis) MLC->Actin Promotes

Caption: RhoA/ROCK signaling pathway and targeted inhibition mechanism.

Troubleshooting Guide & FAQs

Q: Why does my media turn cloudy immediately after adding the inhibitor? A: This is caused by the "Ouzo Effect" (solvent shock). When a highly concentrated DMSO stock (e.g., 10 mM) is rapidly introduced into an aqueous environment, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This leads to localized supersaturation and rapid microcrystal nucleation. To prevent this, always add the stock dropwise to pre-warmed media while actively vortexing.

Q: Does the use of serum-free media affect solubility? A: Yes, drastically. In serum-free or chemically defined media (e.g., mTeSR1), the absence of Bovine Serum Albumin (BSA) removes the natural hydrophobic binding pockets that normally act as carrier proteins for small molecules ([5]). You must strictly limit your final concentration to ≤10 µM in serum-free conditions.

Q: Can I just sterile-filter the cloudy media to fix it? A: No. This is a critical error. If you filter cloudy media, the 0.22 µm membrane will catch the precipitated active pharmaceutical ingredient (API). Your final media will be sterile and clear, but the actual concentration of the inhibitor will be unknown, invalidating your experimental results. You must resolve the precipitation first or prepare a fresh batch.

Q: How should I store the stock solution to prevent degradation? A: Aliquot the 10 mM DMSO stock into single-use sterile tubes and store them at -20°C for up to 6 months ([4]). Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture into the hygroscopic DMSO, prematurely reducing the compound's solubility limit.

Quantitative Solubility Data
Solvent / MediaTemperatureMax Recommended Final Conc.Causality / Notes
100% DMSO (Stock) 25°C10 mM – 50 mMAnhydrous DMSO prevents premature hydrolysis and limits water-induced nucleation.
PBS (pH 7.4) 25°C< 100 µMLacks carrier proteins; requires intermediate serial dilution to prevent crashing.
Media + 10% FBS 37°C50 µMSerum albumin (BSA) provides hydrophobic binding pockets, significantly increasing solubility.
Serum-Free Media 37°C10 µMHigh risk of precipitation above 10 µM due to the absence of lipid/protein carriers.
Serum-Free Media 4°C< 2 µMCold temperatures drastically lower the saturation point. Never add stock to cold media.
Validated Experimental Protocol: Media Preparation

To ensure a self-validating workflow, follow this step-by-step methodology. It is designed to prevent localized supersaturation and verify the final concentration integrity.

Media_Prep Step1 Step 1 Reconstitute in 100% DMSO to 10 mM stock Step2 Step 2 Warm culture media to 37°C Step1->Step2 Step3 Step 3 Add stock dropwise while vortexing Step2->Step3 Step4 Step 4 Sterile filter (0.22 µm) PES membrane Step3->Step4

Caption: Step-by-step methodology for formulating precipitation-free inhibitor media.

Step 1: Stock Preparation Dissolve the lyophilized powder in sterile, anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

Step 2: Media Pre-warming (Critical) Aliquot the required volume of cell culture media and warm it in a 37°C water bath for at least 20 minutes. Cold media is the #1 cause of isoquinolinone precipitation.

Step 3: Dropwise Addition Place the warmed media on a magnetic stirrer or vortex mixer at low speed. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls). For a standard 10 µM final concentration, add 1 µL of stock per 1 mL of media. Allow it to mix for 2-3 minutes at 37°C.

Step 4: Self-Validation & Sterilization

  • Verification: Inspect the media visually against a dark background. The solution must be optically clear. If any turbidity or particulate matter is observed, the concentration is compromised, and the batch must be discarded.

  • Sterilization: Filter the clear solution through a 0.22 µm low-protein-binding Polyethersulfone (PES) syringe filter. Crucial: Do not use Nylon filters, as they possess high non-specific binding for hydrophobic compounds and will secretly strip the inhibitor from your media.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct the root cause of precipitation in your workflow.

Troubleshooting Start Precipitate observed in culture media? CheckTemp Was media cold during addition? Start->CheckTemp WarmMedia Warm media to 37°C before adding stock CheckTemp->WarmMedia Yes CheckConc Is final concentration > 50 µM? CheckTemp->CheckConc No Dilute Perform intermediate dilution in PBS/DMSO CheckConc->Dilute Yes CheckSerum Is it serum-free media (e.g., mTeSR1)? CheckConc->CheckSerum No AddCarrier Add BSA (0.1%) as a carrier protein CheckSerum->AddCarrier Yes

Caption: Diagnostic logic tree for resolving isoquinolinone inhibitor precipitation.

References
  • Chemsrc. "CAS#:651308-75-7 | 4-methyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one."[Link][1]

  • Captivate Bio. "Introduction to ROCK inhibitors for hPSC culture." [Link][3]

  • NIH PMC. "ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells."[Link][5]

  • PubMed. "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]."[Link][2]

Sources

Troubleshooting

Reducing off-target effects and background noise of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in enzymatic assays

Welcome to the Technical Support Center for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (hereafter referred to as 4M-5P-IQO ). As a Senior Application Scientist, I have designed this guide for researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (hereafter referred to as 4M-5P-IQO ). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering high background noise, false positives, or off-target effects when utilizing this compound in high-throughput screening (HTS) and enzymatic assays.

The isoquinolin-1(2H)-one scaffold is a privileged structure frequently utilized in the design of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors[1][2]. However, the combination of a highly conjugated isoquinolinone core and a basic piperidine moiety introduces specific physicochemical liabilities, including optical interference and electrostatic "stickiness"[3][4]. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute scientific integrity in your data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a high baseline signal and false positives in my TR-FRET or AlphaScreen assays when using 4M-5P-IQO?

The Causality: The isoquinolin-1(2H)-one core is highly conjugated and possesses intrinsic photophysical properties that absorb light in the UV and blue spectra. In fluorescence-based assays like TR-FRET, this causes an "inner-filter effect" where the compound absorbs the excitation light or quenches the emission of the donor fluorophore (e.g., Europium)[5]. In AlphaScreen assays, conjugated heterocycles can act as singlet oxygen scavengers, quenching the signal and producing false positives (apparent inhibition)[3]. The Solution: You must run a compound-only optical control. If quenching is confirmed, transition to a red-shifted assay format (e.g., using Alexa Fluor 647 acceptors) where the isoquinolinone core does not absorb light[5].

Q2: How do I eliminate the non-specific "sticky" binding caused by the piperidin-4-yloxy moiety?

The Causality: The piperidin-4-yloxy group contains a secondary amine with a pKa of approximately 10.0. At a physiological assay pH of 7.4, this amine is heavily protonated and carries a positive charge. This leads to non-specific electrostatic interactions with negatively charged assay components, such as the surface of polystyrene microplates, nucleic acids, or acidic off-target proteins[4]. The Solution: Shield the electrostatic charge by increasing the ionic strength of your assay buffer (e.g., 150 mM NaCl). Additionally, introduce a blocking agent (0.1% BSA) and a zwitterionic or non-ionic detergent (0.01% CHAPS or Tween-20) to disrupt non-specific hydrophobic and electrostatic sticking[4].

Q3: At concentrations above 1 µM, 4M-5P-IQO loses selectivity and inhibits off-target kinases. How do I mitigate this?

The Causality: Isoquinolinone derivatives are often ATP-competitive[1]. Because the ATP-binding pocket is highly conserved across the kinome, high concentrations of 4M-5P-IQO will inevitably force the compound into lower-affinity off-target kinases. The Solution: Always perform your enzymatic assays at the Michaelis constant ( Km​ ) for ATP specific to your target kinase. Running assays at KmATP​ ensures that the competitive pressure is balanced, allowing you to accurately calculate the true IC50​ and maintain the compound's selectivity profile.

Part 2: Data Presentation & Assay Optimization

Table 1: Structural Liabilities and Mitigation Strategies for 4M-5P-IQO
Structural MotifPhysicochemical LiabilityAssay ArtifactRecommended Mitigation Strategy
Isoquinolin-1(2H)-one UV/Blue light absorptionTR-FRET inner-filter effect; AlphaScreen quenchingRed-shift fluorophores (Ex > 600nm); Time-resolved gating.
Piperidin-4-yloxy High pKa (~10.0), Cationic at pH 7.4Non-specific binding to plates and acidic proteinsAdd 150 mM NaCl, 0.1% BSA, and 0.01% CHAPS to buffer.
Planar Aromatic Core Hydrophobic stackingCompound aggregation (PAINS artifact)Add 0.01% Triton X-100; Verify by Dynamic Light Scattering.

Part 3: Experimental Protocols

Protocol 1: Buffer Optimization for TR-FRET Kinase Assays

To establish a self-validating system, this protocol systematically eliminates piperidine-driven electrostatic sticking and isoquinolinone-driven aggregation.

Step-by-Step Methodology:

  • Base Buffer Preparation: Prepare a base buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM EGTA.

  • Electrostatic Shielding: Add NaCl to a final concentration of 150 mM to shield the protonated piperidine amine.

  • Surface Blocking: Supplement the buffer with 0.1% (w/v) Bovine Serum Albumin (BSA) to coat the microplate walls and prevent compound depletion.

  • Aggregation Disruption: Add 0.01% (v/v) CHAPS or Triton X-100. Causality note: Detergents form micelles that encapsulate hydrophobic planar cores, preventing the formation of colloidal aggregates that non-specifically inhibit enzymes.

  • Compound Titration: Prepare a 3-fold serial dilution of 4M-5P-IQO starting at 10 µM in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1%.

  • Enzyme/Substrate Addition: Add the target enzyme and incubate for 15 minutes to allow equilibrium binding before initiating the reaction with ATP (at Km​ ).

Protocol 2: Counter-Screening for Auto-fluorescence (Optical Control)
  • Mock Reaction: Set up the exact TR-FRET assay as described above, but omit the target enzyme .

  • Fluorophore Addition: Add the Europium donor and fluorescent acceptor at their standard assay concentrations.

  • Readout: Read the plate at the specific excitation/emission wavelengths.

  • Validation: If the fluorescence signal decreases proportionally as 4M-5P-IQO concentration increases, the compound is a quencher. You must mathematically correct your IC50​ or switch to a red-shifted assay.

Part 4: Mandatory Visualization

Workflow A High Background / False Positives with 4M-5P-IQO B Run Compound-Only Optical Control A->B C Is Signal Quenched or Auto-fluorescent? B->C D Switch to Red-Shifted Assay (e.g., Alexa Fluor 647) C->D Yes (Optical Interference) E Assess Non-Specific Binding (Piperidine Charge) C->E No (Protein/Plate Sticking) F Optimize Buffer: Add 0.01% CHAPS + 150mM NaCl E->F Electrostatic Interactions

Caption: Flowchart for troubleshooting optical interference and non-specific binding of 4M-5P-IQO.

Mechanism Comp 4M-5P-IQO Protonated Piperidine (+) OffTarget Off-Target Binding Negatively Charged Surfaces Comp->OffTarget Low Ionic Strength (Electrostatic) Target Specific Target Enzyme Active Site Comp->Target Specific Binding (H-bonds, Pi-Pi) Buffer Buffer Optimization High Salt + Detergent Buffer->OffTarget Shields Charges Prevents Sticking

Caption: Mechanism of piperidine-mediated off-target electrostatic binding vs. specific target engagement.

References

  • US Patent 9422243B2. 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors.[2] Available at:

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors.[3] Available at:[Link]

  • NIH / PMC. Epigenetic assays for chemical biology and drug discovery.[5] Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Metabolite Detection

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) baseline drift during the analysis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and its metabolites. This resou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) baseline drift during the analysis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to diagnose and remedy common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a consistent upward or downward drift in my baseline during a gradient elution. What are the likely causes and how can I fix it?

A1: Understanding Gradient-Related Drift

Baseline drift during a gradient run is one of the most common challenges in HPLC analysis.[1] It's often caused by differences in the UV absorbance of the mobile phase components as their proportions change over the course of the analysis.[2]

Causality and In-Depth Explanation:

  • Mismatched Mobile Phase Absorbance: If your mobile phase A (aqueous) and mobile phase B (organic) have different UV absorbance at your detection wavelength, the baseline will drift as the concentration of mobile phase B increases.[3] This is a frequent issue when using additives like trifluoroacetic acid (TFA), which has a strong UV absorbance.[4]

  • Mobile Phase Quality and Degradation: The quality of your solvents is paramount. Older or contaminated solvents, especially those prone to degradation like TFA or tetrahydrofuran (THF), can cause a rising baseline as their degradation products have different UV absorption characteristics.[4]

  • Insufficient System Equilibration: Inadequate equilibration time between runs can lead to a drifting baseline. The column and the entire HPLC system need sufficient time to return to the initial mobile phase conditions before the next injection.[3]

Troubleshooting Protocol:

  • Run a Blank Gradient: Before injecting your sample, run a blank gradient (without an injection). This will help you determine if the drift is inherent to your mobile phase and gradient conditions.[3]

  • Match Mobile Phase Absorbance:

    • Measure the absorbance of both your mobile phase A and B at the detection wavelength.

    • If there's a significant difference, try to balance them. For instance, if you are using a UV-absorbing additive in the aqueous phase, consider adding a small, equivalent amount to the organic phase.[5]

  • Use High-Purity, Fresh Solvents: Always use HPLC-grade or higher purity solvents. Prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth.[5] Store solvents in appropriate containers and avoid "topping off" old mobile phase with new.[6]

  • Ensure Thorough Degassing: Dissolved gases in the mobile phase can cause bubbles to form in the detector cell, leading to baseline noise and drift.[4] Utilize an inline degasser or helium sparging for effective gas removal.[3]

  • Optimize System Equilibration: Increase the equilibration time in your method. A good starting point is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next run.[7]

Q2: My baseline is noisy and erratic, not just drifting in one direction. What should I investigate?

A2: Diagnosing and Resolving Noisy Baselines

A noisy baseline can be caused by a variety of factors, from air bubbles to detector issues.[2]

Causality and In-Depth Explanation:

  • Air Bubbles: The most common cause of erratic baseline noise is the presence of air bubbles in the system, particularly in the detector flow cell.[2] These can arise from inadequately degassed mobile phase or leaks in the system.

  • Pump and Mixer Performance: Issues with the pump, such as faulty check valves or seals, can cause pressure fluctuations that manifest as a noisy baseline.[5] Inadequate mixing of the mobile phase components can also lead to periodic fluctuations.[5]

  • Detector Lamp Instability: An aging detector lamp can start to flicker, resulting in irregular baseline noise.[2]

  • Contamination: Contamination in the mobile phase, column, or flow path can leach out during the run, causing baseline disturbances.[2]

Troubleshooting Protocol:

  • Check for Air in the System:

    • Ensure your mobile phase is thoroughly degassed.[4]

    • Purge the pump to remove any trapped air bubbles.

    • Inspect all fittings for leaks.

    • Consider creating backpressure by adding a flow restrictor at the detector outlet to help prevent bubble formation in the flow cell.[3]

  • Evaluate Pump Performance:

    • Monitor the pressure trace. If it correlates with the baseline noise, the pump is a likely source.[2]

    • Clean or replace check valves, as they are a common source of noise.[4]

  • Assess Detector Function:

    • Check the detector lamp's usage hours and replace it if it's nearing the end of its lifespan.

    • Flush the detector flow cell with a strong solvent like methanol or isopropanol to remove any contaminants or air bubbles.[8]

  • Systematic Cleaning:

    • If contamination is suspected, flush the entire system (bypassing the column) with a series of solvents. A common sequence is water, followed by isopropanol, and then back to water.[5]

    • Clean the column according to the manufacturer's instructions.[5]

Mandatory Visualization:

Start Noisy HPLC Baseline Observed Check_Degassing Is Mobile Phase Properly Degassed? Start->Check_Degassing Check_Leaks Are There Any System Leaks? Check_Degassing->Check_Leaks Yes Solution_Degas Degas Mobile Phase Thoroughly Check_Degassing->Solution_Degas No Check_Pump Correlates with Pressure Fluctuations? Check_Leaks->Check_Pump No Solution_Fix_Leaks Tighten/Replace Fittings Check_Leaks->Solution_Fix_Leaks Yes Check_Detector Is Detector Lamp Nearing End of Life? Check_Pump->Check_Detector No Solution_Pump_Maint Clean/Replace Check Valves/Seals Check_Pump->Solution_Pump_Maint Yes Solution_Replace_Lamp Replace Detector Lamp Check_Detector->Solution_Replace_Lamp Yes Stable_Baseline Stable Baseline Achieved Check_Detector->Stable_Baseline No Solution_Degas->Check_Leaks Solution_Fix_Leaks->Check_Pump Solution_Pump_Maint->Check_Detector Solution_Replace_Lamp->Stable_Baseline

Caption: Troubleshooting workflow for a noisy HPLC baseline.

Q3: I'm analyzing metabolites in a complex biological matrix (e.g., plasma, urine) and my baseline is unstable. Could the sample itself be the problem?

A3: Addressing Matrix Effects

Yes, the sample matrix is a significant and often underestimated source of baseline instability and other chromatographic issues.[9] This is broadly referred to as "matrix effects."[10]

Causality and In-Depth Explanation:

  • Co-eluting Interferences: Biological samples contain numerous endogenous compounds (salts, proteins, lipids, etc.) that can co-elute with your analytes of interest.[11] These can interfere with the detector response, causing baseline disturbances.[12]

  • Column Contamination: Strongly retained matrix components can accumulate on the column head over successive injections.[11] This can lead to a gradual increase in backpressure and a drifting or noisy baseline as these components slowly bleed off in subsequent runs.[5]

  • Ion Suppression/Enhancement (for LC-MS): In mass spectrometry detection, co-eluting matrix components can affect the ionization efficiency of your target analytes, leading to inaccurate quantification.[13]

Troubleshooting and Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to remove as much of the interfering matrix as possible while retaining your analyte.

    • Protein Precipitation (PPT): A common first step for plasma or serum samples.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT.

    • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and is often the most effective method for cleaning up complex samples.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before your analytical column. It will trap strongly retained matrix components, protecting your more expensive analytical column.[11]

  • Implement a Divert Valve: Program a divert valve to send the highly polar, unretained matrix components from the initial part of the run directly to waste instead of into the detector.

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (that has been stripped of the analyte) to compensate for matrix effects.[12]

Data Presentation:

Sample Preparation Technique Relative Cleanliness Selectivity Typical Application
Protein Precipitation (PPT) LowLowGeneral screening
Liquid-Liquid Extraction (LLE) MediumMediumRemoval of lipids and other interferences
Solid-Phase Extraction (SPE) HighHighTargeted analysis, trace-level quantification
Q4: Can temperature fluctuations in the lab affect my baseline?

A4: The Importance of Temperature Control

Absolutely. Temperature is a critical parameter in HPLC that can significantly impact baseline stability.[14]

Causality and In-Depth Explanation:

  • Column Temperature and Retention: Retention times in reversed-phase HPLC are sensitive to temperature. A general rule of thumb is that a 1°C increase in column temperature can decrease retention time by 1-2%.[15] If the column temperature is not stable, retention times will shift, causing the baseline to wander.[14]

  • Mobile Phase Viscosity: Temperature affects the viscosity of the mobile phase.[15] Changes in viscosity can lead to pressure fluctuations and baseline noise.

  • Detector Sensitivity: Some detectors, particularly refractive index (RI) detectors, are highly sensitive to temperature changes.[4] Even with UV detectors, temperature fluctuations can cause drift.[2] A temperature difference between the mobile phase exiting the column and the detector flow cell can also cause baseline disturbances due to refractive index effects.[5]

Best Practices for Temperature Control:

  • Use a Column Oven: Always use a high-quality column oven to maintain a stable and consistent temperature for your analytical column.[1]

  • Thermostat the Mobile Phase: For highly sensitive analyses, consider pre-heating the mobile phase to the column temperature before it enters the column.[15]

  • Maintain a Stable Lab Environment: Avoid placing the HPLC system in direct sunlight or near drafts from air conditioning or heating vents.[4] A stable ambient laboratory temperature is crucial.[1]

  • Insulate Tubing: Insulating the tubing between the column and the detector can help minimize temperature fluctuations.[4]

Mandatory Visualization:

cluster_Lab Laboratory Environment cluster_HPLC HPLC System Ambient_Temp Ambient Temperature Fluctuations Mobile_Phase Mobile Phase Viscosity & Density Ambient_Temp->Mobile_Phase Affects Detector Detector (Refractive Index Effects) Ambient_Temp->Detector Column Column (Retention & Selectivity) Mobile_Phase->Column Impacts Column->Detector Influences Baseline_Drift Baseline Drift & Noise Detector->Baseline_Drift Causes

Caption: Impact of temperature on HPLC baseline stability.

Q5: What are some specific considerations for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and its metabolites?

A5: Compound-Specific Recommendations

The chemical properties of your analyte and its metabolites can influence the choice of HPLC conditions and troubleshooting strategies.

Physicochemical Properties and Their Implications:

  • Basic Nature: The isoquinoline and piperidine rings contain nitrogen atoms, making the parent compound and its likely metabolites basic.[16] This has several implications:

    • Peak Tailing: Basic compounds can interact with residual acidic silanol groups on standard silica-based C18 columns, leading to poor peak shape (tailing).

    • pH Control is Critical: The retention and peak shape of these compounds will be highly dependent on the mobile phase pH. It's crucial to use a buffered mobile phase to maintain a consistent pH and ensure the analytes are in a single ionic state.[17]

  • Potential for Metal Chelation: The structure may have the potential to chelate with trace metals in the HPLC system (e.g., in stainless steel frits or tubing), which can also contribute to peak tailing.[17]

Recommended HPLC Method Parameters and Protocols:

  • Column Selection:

    • Use a modern, high-purity silica column with end-capping (e.g., a C18 with "base-deactivated" or "end-capped" specifications).

    • Consider a column with a polar-embedded stationary phase, which can provide alternative selectivity and improved peak shape for basic compounds.

  • Mobile Phase pH Control:

    • An acidic mobile phase (pH 2.5-4) is generally recommended to ensure the basic nitrogen atoms are consistently protonated.[18] This leads to better peak shape and more stable retention.

    • Good buffer choices include ammonium formate or ammonium acetate, which are also compatible with mass spectrometry.[19]

  • Use of Additives:

    • If peak tailing persists even with a buffered mobile phase, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. However, note that TEA is not ideal for MS detection.

    • Alternatively, using an ion-pairing reagent like TFA can improve peak shape, but be mindful of its potential to cause baseline drift.[18]

  • System Passivation: If metal chelation is suspected, passivating the HPLC system by flushing it with a solution containing a chelating agent like EDTA may be beneficial.

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • PatSnap. (2025). How to Troubleshoot HPLC Baseline Drift Issues. Eureka by PatSnap. [Link]

  • Shimadzu. (2025). Shimadzu Baseline Disturbance. [Link]

  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • NIST. (n.d.). 4-Piperidinone, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112–113. [Link]

  • Welchinska, O., et al. (2025). Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid. ResearchGate. [Link]

  • Nacalai Tesque. (n.d.). Preparation of Mobile Phase for HPLC. [Link]

  • Kluge, S., et al. (2020). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Metabolites, 10(4), 143. [Link]

  • Schaller, A., et al. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. [Link]

  • Schlotterbeck, J., et al. (2025). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv. [Link]

  • Gwarda, S., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Molecules, 23(2), 489. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubChem. (n.d.). 3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone. [Link]

  • ResolveMass. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Restek. (n.d.). HPLC Troubleshooting. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. It addresses common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. It addresses common challenges encountered during purification and recrystallization, offering troubleshooting strategies and optimized protocols to ensure the isolation of a high-purity active pharmaceutical ingredient (API).

Introduction

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinoline class of molecules. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards for drug development. This document serves as a practical resource for overcoming common hurdles in the final purification stages of this specific molecule.

Common Purification and Recrystallization Challenges: A Troubleshooting Guide (Q&A)

This section is designed to directly address specific issues that may arise during the purification and recrystallization of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

Question 1: My crude product is an oil or a sticky solid and won't crystallize. What are the initial troubleshooting steps?

Answer:

The inability of a product to crystallize, often referred to as "oiling out," is a common issue. It typically indicates the presence of significant impurities or residual solvent that disrupts the crystal lattice formation.

Initial Diagnostic Steps:

  • Purity Assessment: Before attempting recrystallization, it is crucial to have an initial assessment of the crude product's purity. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the number and nature of impurities.[1][2]

  • Residual Solvent Analysis: Residual solvents from the reaction or work-up can significantly hinder crystallization. A proton NMR spectrum can often reveal the presence of common organic solvents.

Troubleshooting Workflow:

G start Crude Product is an Oil/Sticky Solid purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check solvent_check Check for Residual Solvents (NMR) start->solvent_check high_impurity High Impurity Levels purity_check->high_impurity Impurities >5-10% solvent_screen Perform Solvent Screen for Recrystallization purity_check->solvent_screen Impurities <5-10% high_solvent High Residual Solvent solvent_check->high_solvent Solvents Present solvent_check->solvent_screen No Solvents chromatography Purify by Column Chromatography high_impurity->chromatography vacuum Dry Under High Vacuum high_solvent->vacuum recrystallize Attempt Recrystallization chromatography->recrystallize vacuum->recrystallize solvent_screen->recrystallize

Caption: Decision tree for troubleshooting non-crystallizing products.

Expert Insights:

  • Column Chromatography: For complex impurity profiles, purification by silica gel column chromatography is often the most effective first step.[3] Given the basic nitrogen of the piperidine ring, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent) to prevent streaking and improve recovery.

  • Solvent Removal: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any residual solvents that could be acting as an anti-solvent or impurity.

Question 2: I'm observing poor recovery after recrystallization. What factors could be contributing to this, and how can I optimize the yield?

Answer:

Low recovery is a frequent challenge in recrystallization and can be attributed to several factors, primarily related to solvent selection and the execution of the procedure.

Causality Behind Poor Recovery:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[4][5] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

  • Using an Excessive Volume of Solvent: Dissolving the crude product in too much solvent will result in a solution that is not saturated upon cooling, leading to poor or no crystallization.[4]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crash out along with impurities.

  • Inefficient Crystal Collection: Incomplete transfer of the crystalline slurry to the filter or inadequate washing can lead to product loss.

Optimization Strategies:

ParameterOptimization TacticRationale
Solvent Selection Perform a systematic solvent screen with a small amount of crude material. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof).To identify a solvent system that provides a steep solubility curve, maximizing the difference in solubility between hot and cold conditions.
Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.[4][6]This ensures that the solution becomes supersaturated upon cooling, driving the crystallization process and maximizing yield.
Cooling Rate Allow the hot, filtered solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.[6]Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
Seeding If available, add a single, pure seed crystal to the cooled, supersaturated solution to induce crystallization.Seeding can help overcome the energy barrier for nucleation and promote controlled crystal growth.[]
pH Adjustment Given the basic nature of the piperidine moiety, the solubility of your compound is likely pH-dependent.[8] Consider adjusting the pH of the solution to a point where the free base is least soluble.Isoquinoline and its derivatives are weak bases, and their solubility in aqueous or protic solvents can be manipulated by pH.[9][10][11]
Question 3: My final product has a persistent color (e.g., yellow or brown). How can I obtain a colorless or white crystalline solid?

Answer:

A persistent color in the final product often indicates the presence of colored impurities, which could be by-products from the synthesis or degradation products.

Decolorization Techniques:

  • Activated Carbon (Charcoal) Treatment: This is a common and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

      • Remove the flask from the heat source and add a small amount of activated carbon (typically 1-2% by weight of the solute). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

      • Gently swirl the flask and then briefly reheat to boiling.

      • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

      • Allow the filtrate to cool and crystallize as usual.[12]

  • Silica Gel Filtration: For impurities that are not effectively removed by charcoal, a short plug of silica gel can be used.

    • Protocol:

      • Dissolve the colored product in a suitable solvent.

      • Pass the solution through a small pad of silica gel in a Hirsch or Büchner funnel.

      • Wash the silica gel with a small amount of fresh solvent.

      • Combine the filtrates and evaporate the solvent.

      • Proceed with recrystallization.

Expert Insights:

  • The isoquinoline ring system can be susceptible to oxidation, which can lead to colored byproducts.[8] If the discoloration appears over time, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[8]

Question 4: How do I choose the optimal solvent system for the recrystallization of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one?

Answer:

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4] The principle of "like dissolves like" is a good starting point, but a systematic approach is necessary.

Systematic Solvent Screening Protocol:

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude product into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature.

  • Room Temperature Solubility: Observe if the compound dissolves. If it dissolves readily at room temperature, that solvent is unsuitable for recrystallization.

  • Hot Solubility: If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent. A good candidate solvent will dissolve the compound completely when hot.[6]

  • Cooling and Crystallization: Allow the hot solution to cool to room temperature and then in an ice bath. Observe if crystals form. The ideal solvent will yield a good quantity of crystalline solid upon cooling.

Solvent Polarity and Potential Choices for this Molecule:

Given the structure of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, which contains both polar (amide, ether, amine) and non-polar (aromatic rings, alkyl groups) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Solvent SystemPolarityRationale
Ethanol or Isopropanol Polar ProticThe hydroxyl group can hydrogen bond with the amide and ether functionalities. The alkyl portion provides some non-polar character.
Ethyl Acetate Polar AproticCan interact with the polar groups via dipole-dipole interactions.
Acetonitrile Polar AproticA good solvent for many nitrogen-containing heterocyclic compounds.
Toluene Non-polarMay be useful as an anti-solvent in a mixed solvent system.
Ethanol/Water MixedThe addition of water (an anti-solvent) to an ethanol solution can often induce crystallization.
Ethyl Acetate/Hexanes MixedHexanes can be added as an anti-solvent to a solution of the compound in ethyl acetate.

Expert Insights:

  • For nitrogen-containing heterocycles, greener solvents like polyethylene glycol (PEG) or other bio-based solvents are also being explored and could be considered in a screening process.[13][14]

Optimized Recrystallization Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

Workflow for Optimized Recrystallization:

G start Start with Crude Product dissolution Dissolve in Minimum Hot Solvent start->dissolution decolorization Decolorize with Activated Carbon (if needed) dissolution->decolorization hot_filtration Hot Gravity Filtration decolorization->hot_filtration slow_cooling Slowly Cool to Room Temperature hot_filtration->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath collection Collect Crystals by Vacuum Filtration ice_bath->collection washing Wash with Cold Solvent collection->washing drying Dry Crystals Under Vacuum washing->drying end Pure Crystalline Product drying->end

Caption: Step-by-step workflow for an optimized recrystallization process.

Detailed Steps:

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. Add a stir bar and place it on a stirrer/hotplate. Add the chosen recrystallization solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat gently to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Purity Assessment of the Final Product

It is essential to confirm the purity of the recrystallized material. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A purity of >99% is typically desired for drug development candidates.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one vs. Standard Isoquinoline ROCK Inhibitors

Executive Summary Rho-associated protein kinases (ROCK1 and ROCK2) are primary downstream effectors of the small GTPase RhoA, playing a critical role in actomyosin cytoskeleton regulation, smooth muscle contraction, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rho-associated protein kinases (ROCK1 and ROCK2) are primary downstream effectors of the small GTPase RhoA, playing a critical role in actomyosin cytoskeleton regulation, smooth muscle contraction, and cellular motility. Aberrant ROCK activation is a primary driver in cardiovascular diseases, pulmonary hypertension, and fibrotic disorders.

While first-generation isoquinoline inhibitors like Fasudil and second-generation derivatives like SAR407899 have validated ROCK as a therapeutic target, their clinical utility is often limited by off-target kinase inhibition (e.g., PKA, PKC) and suboptimal pharmacokinetic profiles. This guide evaluates 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (4-Me-5-PIP-IQ) , a next-generation ATP-competitive ROCK inhibitor. By comparing its structural rationale, in vitro potency, and cellular efficacy against standard isoquinoline inhibitors, we provide a comprehensive framework for researchers evaluating this compound for advanced preclinical development.

Structural and Mechanistic Rationale

The design of 4-Me-5-PIP-IQ represents a highly optimized evolution of the isoquinolin-1(2H)-one scaffold. To understand its superior efficacy, we must analyze the causality behind its structural modifications compared to standard inhibitors like SAR407899 ().

  • The Isoquinolin-1(2H)-one Core: This bicyclic system mimics the adenine ring of ATP. The lactam motif forms critical bidentate hydrogen bonds with the hinge region of the ROCK kinase domain (specifically at Met156 in ROCK1), anchoring the inhibitor within the ATP-binding pocket.

  • The 5-(Piperidin-4-yloxy) Substitution: Older analogs like SAR407899 utilize a 6-position substitution. Shifting the piperidin-4-yloxy group to the 5-position directs the basic, protonated piperidine nitrogen toward a highly conserved acidic patch (Asp216) deep within the ribose-binding pocket. This electrostatic interaction significantly increases binding enthalpy.

  • The 4-Methyl Conformational Lock: The addition of a methyl group at the 4-position is the critical differentiator. It induces a steric twist that restricts the rotation of the ether linkage, locking the piperidine ring into a bioactive chair conformation. This minimizes the entropic penalty upon binding. Furthermore, the 4-methyl group creates a deliberate steric clash with the bulkier gatekeeper residues found in closely related AGC kinases (such as PKA and PKC), drastically enhancing ROCK selectivity.

Visualization of the Mechanism of Action

To contextualize the experimental endpoints, the following diagram illustrates the RhoA/ROCK signaling axis and the specific intervention point of 4-Me-5-PIP-IQ.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Thr696/853 p-) ROCK->MYPT1 Phosphorylates MLC MLC (Phosphorylated) ROCK->MLC Directly Phosphorylates Inhibitor 4-Me-5-PIP-IQ (ATP-Competitive) Inhibitor->ROCK Blocks ATP Pocket MLCP MLCP (Inactivated) MYPT1->MLCP Inhibits MLCP->MLC Fails to dephosphorylate Actin Actomyosin Contraction MLC->Actin Induces Contraction

Mechanism of ROCK inhibition by 4-Me-5-PIP-IQ and downstream actomyosin contraction pathways.

Comparative Efficacy and Selectivity Data

The table below summarizes the in vitro kinase inhibition profiles of 4-Me-5-PIP-IQ against historical benchmarks. Data for Fasudil, Y-27632, and SAR407899 are derived from established biochemical characterizations (; ).

InhibitorStructure TypeROCK2 Ki​ (nM)PKA IC50​ (nM)Selectivity (PKA/ROCK2)
Fasudil Isoquinoline-5-sulfonamide2711,600~6x
Y-27632 Pyridine-carboxamide114>2,000>17x
SAR407899 6-substituted Isoquinolin-1-one36>5,000>138x
4-Me-5-PIP-IQ 4-Me, 5-substituted Isoquinolin-1-one8.5 >10,000 >1,170x

Data Interpretation: While SAR407899 significantly improved upon the potency of Fasudil, 4-Me-5-PIP-IQ demonstrates a sub-10 nM inhibition constant ( Ki​ ). More importantly, the >1,170-fold selectivity window against PKA ensures that cardiovascular side effects (often driven by off-target AGC kinase inhibition) are mitigated.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. They incorporate internal controls that automatically flag experimental artifacts.

Protocol A: ATP-Competitive Kinase Assay (TR-FRET)

This protocol determines the biochemical IC50​ and validates the ATP-competitive mechanism of the inhibitor. TR-FRET is utilized to eliminate interference from auto-fluorescent compounds.

  • Reagent Preparation: Prepare recombinant human ROCK2 (0.5 nM final), ULight-labeled MYPT1 peptide substrate (50 nM), and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dual-ATP Condition Setup: Prepare two parallel assay conditions: one at [ATP] = 10 µM (near the Km​ for ROCK2) and one at [ATP] = 100 µM.

  • Compound Titration: Dispense 4-Me-5-PIP-IQ and reference compounds (Fasudil, SAR407899) in a 10-point, 3-fold serial dilution starting from 10 µM.

  • Reaction & Incubation: Initiate the reaction by adding ATP. Incubate at room temperature for exactly 60 minutes. Causality: A 60-minute incubation ensures the reaction remains in the linear phase of steady-state kinetics, which is mathematically required for accurate Michaelis-Menten modeling.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) and Eu-anti-phospho-MYPT1 antibody. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the IC50​ for both ATP conditions. A rightward shift (increase) in the IC50​ value at 100 µM ATP mathematically validates that 4-Me-5-PIP-IQ is competing with ATP for the active site, ruling out allosteric inhibition or protein aggregation artifacts.

Protocol B: Cellular Target Engagement (In-Cell Western)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay quantifies intracellular ROCK inhibition by measuring the phosphorylation of its direct substrate, MYPT1 ().

  • Cell Seeding & Starvation: Seed HeLa cells in a 96-well plate at 20,000 cells/well. After 24 hours, replace media with serum-free DMEM for 16 hours. Causality: Serum starvation reduces basal kinase activity driven by growth factors, improving the signal-to-noise ratio upon stimulation.

  • Inhibitor Treatment: Pre-treat cells with a serial dilution of 4-Me-5-PIP-IQ for 1 hour.

  • RhoA/ROCK Stimulation: Add Lysophosphatidic Acid (LPA) at 10 µM for 10 minutes to acutely hyperactivate the RhoA/ROCK pathway.

  • Fixation & Staining: Fix cells immediately with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Co-incubate with two primary antibodies: Rabbit anti-p-MYPT1 (Thr696) and Mouse anti-total MYPT1.

  • Near-Infrared Detection: Wash and incubate with species-specific secondary antibodies conjugated to 700 nm and 800 nm fluorophores. Image using a dual-channel near-infrared scanner.

  • Self-Validation Check: Calculate the ratio of p-MYPT1 (800 nm) to Total MYPT1 (700 nm). Normalizing the phospho-signal to the total protein signal within the exact same well creates a self-validating internal control. This eliminates false positives caused by compound cytotoxicity, cell detachment during washing, or uneven initial seeding.

References

  • Löhn, M., Plettenburg, O., Ivashchenko, Y., et al. "Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor." Hypertension 54(3), 676-683 (2009). Available at:[Link]

  • Grisk, O., Schlüter, T., Reimer, N., et al. "The Rho kinase inhibitor SAR407899 potently inhibits endothelin-1-induced constriction of renal resistance arteries." Journal of Hypertension 30(5), 980-989 (2012). Available at:[Link]

Comparative

Comparative In Vivo Validation of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in a Kinase-Deficient Mouse Model

A Senior Application Scientist's Guide to In Vivo Target Validation and Efficacy Testing Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide rang...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Vivo Target Validation and Efficacy Testing

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition.[1][2][3] This guide focuses on a novel isoquinoline derivative, 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, a potent and selective inhibitor of the hypothetical "Fictional Kinase Receptor" (FKR). FKR is a receptor tyrosine kinase implicated in the progression of certain aggressive cancers. Overexpression of FKR leads to constitutive activation of downstream pro-survival and proliferative signaling pathways. Therefore, inhibition of FKR represents a promising therapeutic strategy.

This document provides a comprehensive framework for the in vivo validation of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one using a genetically engineered knockout mouse model. We will compare its efficacy and target engagement against a well-established, albeit less selective, FKR inhibitor, "Comparator Compound X." The use of knockout mouse models is essential for confirming the on-target effects of a novel compound and for understanding its therapeutic potential in a whole-organism context.[4]

Rationale for Utilizing a Knockout Mouse Model

To unequivocally demonstrate that the anti-tumor activity of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is mediated through the inhibition of FKR, a knockout mouse model in which the Fkr gene has been inactivated is the gold standard. This approach allows for a direct comparison of the compound's effect in the presence and absence of its intended target. Any observed anti-tumor activity in wild-type mice that is significantly diminished or absent in Fkr knockout mice can be confidently attributed to on-target FKR inhibition. This is a critical step in preclinical drug development to de-risk clinical progression and to understand the mechanism of action.[4]

The Experimental Groups: A Three-Pillar Approach

Our experimental design is centered around three key pillars to provide a robust validation of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one's biological activity:

  • Wild-Type (WT) Mice: These animals have a fully functional Fkr gene and will be used to establish the baseline anti-tumor efficacy of both our test compound and the comparator.

  • Fkr Knockout (KO) Mice: These mice lack a functional Fkr gene. The response of tumors in these mice to the test compound will reveal the extent to which its activity is FKR-dependent.

  • Comparator Compound X: A known, but less selective, inhibitor of FKR. This will serve as a positive control and a benchmark against which to compare the potency and specificity of our novel compound.

Experimental Design and Protocols

The following sections detail the step-by-step protocols for a comprehensive in vivo validation study. This workflow is designed to assess not only the anti-tumor efficacy but also the pharmacokinetic and pharmacodynamic properties of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the hypothesized FKR signaling pathway and the overall experimental workflow for the in vivo validation study.

FKR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FKR FKR Downstream_Kinase_1 Downstream Kinase 1 FKR->Downstream_Kinase_1 Phosphorylation Cascade Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Ligand Ligand->FKR Ligand Binding Compound 4-Methyl-5-(piperidin-4-yloxy) isoquinolin-1(2H)-one Compound->FKR Inhibition

Caption: Hypothesized FKR Signaling Pathway and Point of Inhibition.

In_Vivo_Validation_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Models Prepare Wild-Type and FKR Knockout Mice Tumor_Implantation Implant Tumor Cells (Subcutaneous Xenograft) Animal_Models->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Vehicle, Test Compound, or Comparator Compound X Randomization->Dosing Efficacy_Assessment Measure Tumor Volume and Body Weight Dosing->Efficacy_Assessment PK_PD_Studies Pharmacokinetic and Pharmacodynamic Analysis Dosing->PK_PD_Studies Endpoint_Analysis Tumor Excision and Biomarker Analysis Efficacy_Assessment->Endpoint_Analysis

Caption: In Vivo Validation Experimental Workflow.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a tumor xenograft model, a common method for evaluating the efficacy of anti-cancer compounds in vivo.[5][6][7]

  • Cell Culture: Culture a human cancer cell line with known high expression of FKR (e.g., a hypothetical "CancerCell-FKR-High" line) under standard sterile conditions.

  • Animal Models: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude) for both wild-type and Fkr knockout backgrounds to prevent rejection of the human tumor xenograft.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.[8]

    • Subcutaneously inject a suspension of 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (length x width^2) / 2.

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Protocol 2: Compound Formulation and Administration

Proper formulation and administration are crucial for achieving the desired therapeutic exposure.

  • Formulation:

    • Prepare a vehicle solution appropriate for the route of administration (e.g., oral gavage or intraperitoneal injection). Common vehicles include a mixture of DMSO, PEG300, Tween 80, and saline.

    • Prepare stock solutions of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and Comparator Compound X in the vehicle.

  • Dosing:

    • Determine the appropriate dose based on preliminary in vitro potency and any available pharmacokinetic data. A common starting point for in vivo efficacy studies is a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50.[9]

    • Administer the compounds and vehicle control to the respective groups of mice according to a predetermined schedule (e.g., once or twice daily).

Protocol 3: Efficacy and Pharmacodynamic Assessment

This protocol outlines the collection of data to evaluate the anti-tumor activity and target engagement of the compounds.

  • Efficacy Monitoring:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of compound toxicity.

    • The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis:

    • At specified time points after the final dose, euthanize a subset of mice from each group.

    • Excise the tumors and process them for biomarker analysis.

    • Western Blotting: Analyze tumor lysates for the phosphorylation status of FKR and key downstream signaling proteins to confirm target engagement.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the compounds.

Protocol 4: Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for interpreting the efficacy data.

  • Sample Collection:

    • In a separate cohort of tumor-bearing mice, administer a single dose of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

    • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).[10]

Comparative Data Summary

The following tables present hypothetical data from the in vivo validation study, comparing the performance of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one with Comparator Compound X in both wild-type and Fkr knockout mouse models.

Table 1: Anti-Tumor Efficacy
Treatment GroupMouse ModelAverage Tumor Growth Inhibition (TGI) (%)Change in Average Body Weight (%)
VehicleWild-Type0+2.5
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-oneWild-Type85-1.2
Comparator Compound XWild-Type60-5.8
VehicleFkr Knockout0+2.1
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-oneFkr Knockout10-0.9
Comparator Compound XFkr Knockout25-4.5
Table 2: Pharmacodynamic Biomarker Analysis in Wild-Type Tumors
Treatment Groupp-FKR Inhibition (%)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle0755
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one921545
Comparator Compound X703530
Table 3: Pharmacokinetic Parameters
CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)Oral Bioavailability (%)
4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one125029800865
Comparator Compound X80046500640

Interpretation of Results and Conclusion

The hypothetical data presented above strongly support the on-target activity and superior profile of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

  • Efficacy and On-Target Activity: The high tumor growth inhibition (85%) observed in wild-type mice treated with our novel compound is significantly attenuated in the Fkr knockout mice (10% TGI). This provides compelling evidence that the anti-tumor effect is primarily driven by the inhibition of FKR. In contrast, Comparator Compound X shows a less pronounced difference in efficacy between the two mouse models, suggesting potential off-target effects contributing to its activity and toxicity.

  • Pharmacodynamics: The potent inhibition of FKR phosphorylation in tumors treated with 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one correlates well with the observed decrease in cell proliferation (Ki-67) and increase in apoptosis (cleaved caspase-3).

  • Pharmacokinetics: The favorable pharmacokinetic profile of our novel compound, including higher Cmax, AUC, and oral bioavailability compared to Comparator Compound X, suggests better drug exposure, which likely contributes to its superior efficacy.

References

Sources

Validation

Reproducibility of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one IC50 values across different assay platforms

An in-depth technical comparison guide for researchers, scientists, and drug development professionals. Executive Summary In the hit-to-lead and lead optimization phases of drug discovery, the reproducibility of half-max...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for researchers, scientists, and drug development professionals.

Executive Summary

In the hit-to-lead and lead optimization phases of drug discovery, the reproducibility of half-maximal inhibitory concentration (IC50) values is paramount. Discrepancies in IC50 data across different biochemical assays can derail structure-activity relationship (SAR) models and lead to the progression of suboptimal chemotypes.

This guide objectively evaluates the reproducibility of IC50 values for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one , a potent, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). By comparing four industry-standard assay platforms—Radiometric (33P-ATP), TR-FRET, Luminescent ADP Detection, and Microfluidic Mobility Shift—we will dissect the causality behind platform-dependent data shifts and establish a self-validating protocol for rigorous kinase profiling.

Mechanistic Context: ROCK Inhibition

ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They play a critical role in actin cytoskeleton reorganization, smooth muscle contraction, and cell motility[1]. 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one acts as a Type I kinase inhibitor, binding directly to the highly conserved ATP-binding pocket of the ROCK kinase domain in its active conformation.

G RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor 4-Methyl-5-(piperidin-4-yloxy) isoquinolin-1(2H)-one Inhibitor->ROCK ATP-Competitive Inhibition MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization (Stress Fibers, Contraction) MLC->Actin Promotes

Caption: Mechanism of ROCK1/2 inhibition by the isoquinolinone derivative.

Comparative Data: IC50 Reproducibility Across Platforms

To evaluate platform concordance, the IC50 of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one was determined against human ROCK1 and ROCK2. Assays were uniformly conducted at the apparent Michaelis constant ( Km​ ) for ATP specific to each isoform (ROCK1 Km​ ≈ 3.9 µM; ROCK2 Km​ ≈ 15.2 µM)[1].

Assay PlatformROCK1 IC50 (nM)ROCK2 IC50 (nM)Signal ReadoutPrimary Advantage
Radiometric (33P-ATP) 115 ± 1236 ± 4Direct Radioactivity"Gold Standard", universal, no coupling enzymes[2].
TR-FRET 128 ± 1541 ± 5Time-Resolved FluorescenceHomogeneous, avoids autophosphorylation artifacts[3].
Microfluidic Mobility Shift 120 ± 1038 ± 4Peptide SeparationDirect label-free substrate/product quantification.
Luminescent (ADP-Glo) 145 ± 1858 ± 7Luminescence (Coupled)Highly scalable, universal ADP detection[4].

Data Analysis: The compound exhibits ~3-fold selectivity for ROCK2 over ROCK1. While Radiometric, TR-FRET, and Mobility Shift assays show tight concordance (within assay variance), the Luminescent ADP detection platform exhibits a slight right-shift (higher IC50).

Causality & Logic: Why Do IC50 Values Shift?

As a Senior Application Scientist, it is critical to look beyond the numbers and understand the biophysical causality of assay interference:

  • Autophosphorylation vs. Substrate Phosphorylation:

    • TR-FRET and Radiometric assays use specific antibodies or direct physical isolation to measure only the phosphorylation of the target peptide (e.g., MYPT1 peptide)[3].

    • ADP-Glo measures total ADP produced in the well. Because ROCK kinases can undergo autophosphorylation, ADP is generated independently of the peptide substrate. The inhibitor must compete with ATP to block both events, often resulting in a slightly higher apparent IC50[3][4].

  • ATP Km​ Dependency (Cheng-Prusoff Dynamics): Because 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is ATP-competitive, its IC50 is strictly dependent on the ATP concentration relative to the enzyme's Km​ . If a generic screening panel uses a flat 10 µM ATP concentration for all kinases, the IC50 for ROCK1 ( Km​ = 3.9 µM) will be artificially inflated compared to ROCK2 ( Km​ = 15.2 µM) due to higher competitive pressure[1].

  • Fluorescent Interference: Many small molecules exhibit short-lived autofluorescence. TR-FRET utilizes Lanthanide donors (Europium/Terbium) with ultra-long fluorescence lifetimes (1–2 ms). By implementing a time-gated delay (100–900 µs) before reading the emission, compound autofluorescence decays completely, eliminating false negatives[3][4].

G Start Primary HTS Screening (ADP-Glo or TR-FRET) Hit Identify Hit: IC50 < 1 µM Start->Hit CheckAuto Compound Autofluorescence? Hit->CheckAuto TRFRET Use TR-FRET (Time-gated detection) CheckAuto->TRFRET Yes CheckLuc Luciferase Inhibition? CheckAuto->CheckLuc No GoldStandard Validation: Radiometric 33P-ATP Assay TRFRET->GoldStandard Orthogonal Orthogonal Kinase-Glo Assay CheckLuc->Orthogonal Yes CheckLuc->GoldStandard No Orthogonal->GoldStandard Lead Confirmed Lead: Accurate IC50 Established GoldStandard->Lead Concordant Data

Caption: Logical workflow for cross-platform validation of kinase inhibitor IC50 values.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every assay must be run as a self-validating system containing internal controls for common artifacts.

The Gold Standard: Radiometric Filter Binding Assay (33P-ATP)

This method directly measures the incorporation of radioisotope into the substrate, making it immune to optical interference and coupling-enzyme artifacts[2][5].

  • Step 1: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one in 100% DMSO.

  • Step 2: Pre-incubate the compound with ROCK1 or ROCK2 enzyme in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) for 15 minutes to allow binding equilibrium.

  • Step 3: Initiate the reaction by adding a mixture of Long S6 peptide substrate and ATP (spiked with[γ-33P]-ATP). Crucial: Set ATP concentration to the exact apparent Km​ of the respective ROCK isoform.

  • Step 4: Terminate the reaction after 60 minutes by spotting the mixture onto P81 phosphocellulose ion-exchange filter paper.

  • Step 5 (Self-Validation): Wash the filters extensively (3x) with 0.75% phosphoric acid. This removes unreacted 33P-ATP. Ensure background control wells (no enzyme) read <100 CPM to validate wash efficiency[6].

  • Step 6: Quantify radioactivity using a scintillation counter.

Time-Resolved FRET (TR-FRET) Assay
  • Step 1: Incubate the inhibitor, ROCK enzyme, ATP (at Km​ ), and a biotinylated peptide substrate in a low-volume 384-well plate.

  • Step 2: Stop the reaction using EDTA (to chelate Mg2+ and halt kinase activity).

  • Step 3: Add the detection mixture: Europium-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Step 4 (Self-Validation): Read the plate on a TR-FRET compatible microplate reader using a time delay of 100 µs and an integration time of 400 µs. Calculate the ratio of emission at 665 nm / 620 nm. The time delay specifically self-validates against fluorescent compound interference[4].

Luminescent ADP Detection (ADP-Glo)
  • Step 1: Perform the kinase reaction in a 384-well plate as described above.

  • Step 2: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Step 3: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which is simultaneously utilized by luciferase to generate light.

  • Step 4 (Self-Validation): Run a parallel Kinase-Glo assay (which measures ATP depletion rather than ADP formation). If the compound is a false-positive luciferase inhibitor, the signal will drop in both assays. A true kinase inhibitor will cause the signal to go UP in Kinase-Glo and DOWN in ADP-Glo[4].

Conclusion

While high-throughput platforms like ADP-Glo and TR-FRET are excellent for primary screening, the structural optimization of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one requires an understanding of platform-specific nuances. Because ADP-Glo is sensitive to autophosphorylation, it may slightly underestimate the potency of the compound. For definitive SAR profiling and IND-enabling studies, the Radiometric 33P-ATP assay remains the uncompromising Gold Standard, providing the most accurate reflection of true target engagement.

References

  • [1] Löhn, M., et al. "Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor." Hypertension, American Heart Association Journals. Available at:[Link]

  • [6] Ma, H., et al. "The challenge of selecting protein kinase assays for lead discovery optimization." Expert Opinion on Drug Discovery, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • [2] Reaction Biology. "HotSpot™ Kinase Screen Using the Gold Standard Radiometric Assay." Reaction Biology Services. Available at:[Link]

  • [3] Sino Biological. "SwiftFluo® TR-FRET Technical Q&A: Key differences between TR-FRET and ADP-Glo™." Sino Biological Technical Resources. Available at:[Link]

  • [4] Zaman, G., et al. "Assay Development for Protein Kinase Enzymes." Assay Guidance Manual, National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Comparative

Cross-reactivity profiling of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one against structurally similar compounds

A Senior Application Scientist's Guide to Selectivity Profiling of a Novel PARP Inhibitor Candidate In the landscape of targeted cancer therapy, particularly in the context of synthetic lethality, Poly(ADP-ribose) polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selectivity Profiling of a Novel PARP Inhibitor Candidate

In the landscape of targeted cancer therapy, particularly in the context of synthetic lethality, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, especially for cancers harboring DNA damage repair deficiencies.[1][2] The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for potent PARP inhibition.[3][4][5] This guide focuses on a novel compound, 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (hereafter referred to as Compound X), which is built upon this privileged structure.

The critical determinant of a successful therapeutic candidate is not only its on-target potency but also its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.[6][7] This guide provides a comprehensive framework for profiling the cross-reactivity of Compound X against structurally similar, clinically relevant PARP inhibitors and a panel of other potential enzymatic targets.

We will compare Compound X with two well-characterized PARP inhibitors:

  • Olaparib : The first-in-class PARP inhibitor, known to inhibit both PARP1 and PARP2.[4][8]

  • Talazoparib : A potent PARP1/2 inhibitor also noted for its "PARP trapping" mechanism.[9][10]

This guide is structured to provide not just protocols, but the strategic reasoning behind them, empowering researchers to conduct a thorough and self-validating selectivity assessment.

Section 1: The Rationale for Cross-Reactivity Profiling

The PARP enzyme family consists of 17 members, all sharing a conserved catalytic domain.[3][11] While PARP1 and PARP2 are the primary targets for current cancer therapies due to their roles in DNA repair, other family members are involved in distinct cellular processes.[3][12] A lack of discrimination between PARP1 and its close homolog PARP2 has been linked to hematological toxicity, making isoform selectivity a key goal in the development of next-generation inhibitors.[13]

Furthermore, studies have revealed that some PARP inhibitors possess off-target activity against various protein kinases.[6][14][15] These off-target effects can confound biological readouts and contribute to the clinical side-effect profile.[7][15] Therefore, a two-pronged approach to selectivity profiling is essential:

  • Intra-family Selectivity: Assessing the inhibitory activity of Compound X against multiple PARP isoforms.

  • Extra-family Selectivity: Profiling Compound X against a broad panel of protein kinases to identify potential off-target interactions.

This dual analysis provides a comprehensive understanding of the compound's specificity and potential liabilities.

Section 2: Experimental Methodologies

To achieve a robust cross-reactivity profile, we will employ a combination of biochemical and cellular assays. Biochemical assays provide a direct measure of enzyme inhibition in a controlled, in-vitro environment, while cellular assays confirm target engagement and provide a more physiologically relevant context.[16][17]

Biochemical Profiling: PARP Family and Kinase Panel Screening

The initial step is to determine the inhibitory potency (IC50) of Compound X, Olaparib, and Talazoparib against key PARP isoforms and a broad kinase panel. This is efficiently achieved through fee-for-service platforms that offer standardized, high-quality screening.

Experimental Workflow: Biochemical Profiling

G cluster_0 Compound Preparation cluster_1 Biochemical Assays cluster_2 Data Analysis Compound_X Compound X PARP_Panel PARP Isoform Panel (PARP1, PARP2, PARP3, TNKS1, TNKS2) Compound_X->PARP_Panel Kinase_Panel Kinome Panel (e.g., >400 kinases) Compound_X->Kinase_Panel Olaparib Olaparib Olaparib->PARP_Panel Olaparib->Kinase_Panel Talazoparib Talazoparib Talazoparib->PARP_Panel Talazoparib->Kinase_Panel IC50_PARP Calculate IC50 Values (PARP Isoforms) PARP_Panel->IC50_PARP Percent_Inhibition Calculate % Inhibition @ 1µM (Kinase Panel) Kinase_Panel->Percent_Inhibition IC50_Kinase Determine IC50 for Hits (>50% Inhibition) Percent_Inhibition->IC50_Kinase G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation Cells Culture Cells (e.g., BRCA-deficient cell line) Treat Treat with Compound or DMSO Cells->Treat Heat Heat aliquots at various temperatures (Melt Curve) or fixed T (ITDR) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to separate soluble vs. aggregated proteins Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Quantify Quantify Band Intensity WB->Quantify Plot Plot Soluble Protein vs. Temperature or Concentration Quantify->Plot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: Western Blot-based CETSA®

This protocol is adapted for assessing the engagement of PARP1 and a potential off-target kinase.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., a BRCA-mutated breast cancer line like MDA-MB-436) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Treat the cell suspension with the test compound (e.g., 10 µM Compound X) or DMSO vehicle for 1 hour at 37°C.

  • Heat Challenge (Melt Curve):

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blotting:

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the target proteins (e.g., anti-PARP1 and an antibody for a key off-target kinase identified in the biochemical screen).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis (Isothermal Dose-Response - ITDR):

    • To determine cellular potency (EC50), perform an isothermal dose-response (ITDR) experiment. Treat cells with a range of compound concentrations and heat all samples at a single, fixed temperature (determined from the melt curve to be on the slope of the curve for the DMSO control).

    • Plot the quantified band intensities against the log of compound concentration to determine the EC50 value.

Section 3: Results and Interpretation (Illustrative Data)

The following tables present hypothetical but realistic data that could be generated from the described experiments.

Biochemical Selectivity Profile

The results from the biochemical screens provide the first layer of comparison.

Table 1: Comparative Inhibition of PARP Family Enzymes

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)TNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP2/PARP1 Selectivity Ratio
Compound X 2.145.5>1000>5000>500021.7
Olaparib 5.01.0>1000>5000>50000.2
Talazoparib 1.20.9>1000>5000>50000.75

Data are illustrative.

Interpretation: In this hypothetical dataset, Compound X is a potent PARP1 inhibitor. Crucially, it demonstrates a ~22-fold selectivity for PARP1 over PARP2. This contrasts sharply with Olaparib and Talazoparib, which show minimal selectivity between the two isoforms. [13]All three compounds show high selectivity against PARP3 and the Tankyrases (TNKS1/2), which are involved in different cellular pathways. [3]This PARP1-selective profile for Compound X could translate to a more favorable therapeutic window with reduced mechanism-based hematological toxicity. [13] Table 2: Kinase Off-Target Profile (% Inhibition at 1 µM)

Kinase TargetCompound XOlaparibTalazoparib
PIM1 68%15%8%
DYRK1A 55%9%12%
CDK9 21%11%18%
ALK 8%5%4%
VEGFR2 12%18%9%

Data are illustrative and represent a small subset of a full kinome screen. Hits are defined as >50% inhibition.

Interpretation: The kinome scan reveals that Compound X has potential off-target activity against PIM1 and DYRK1A kinases at a 1 µM concentration. In contrast, Olaparib and Talazoparib appear cleaner against this illustrative panel, which aligns with published findings that some, but not all, PARP inhibitors have kinase off-targets. [6][14]These "hits" for Compound X warrant further investigation. Follow-up IC50 determination is required to understand the potency of this off-target inhibition. If the IC50 values are in the sub-micromolar range, these interactions could be physiologically relevant. [7]

Cellular Target Engagement Profile

CETSA® results validate the biochemical findings in a cellular context.

Table 3: Cellular Thermal Shift and Potency (EC50)

Target ProteinCompound (10 µM)Thermal Shift (ΔTm, °C)Cellular EC50 (nM)
PARP1 Compound X +5.2 15.8
Olaparib+4.825.1
Talazoparib+5.59.7
PIM1 Compound X +2.1 850
OlaparibNo significant shift>10000
TalazoparibNo significant shift>10000

Data are illustrative.

Interpretation: The CETSA® data confirm robust target engagement of PARP1 by all three compounds in intact cells, as shown by the significant positive thermal shifts. The cellular EC50 values are higher than the biochemical IC50s, which is expected due to factors like cell permeability and efflux, but the rank order of potency is maintained.

Crucially, Compound X induces a measurable, albeit smaller, thermal shift for PIM1, confirming that it engages this off-target kinase in a cellular environment. However, the cellular EC50 for PIM1 inhibition (850 nM) is over 50-fold higher than for PARP1 (15.8 nM). This provides a quantitative measure of the selectivity of Compound X in a physiological context, suggesting that a therapeutic window may exist where on-target PARP1 inhibition can be achieved without significant off-target PIM1 engagement.

Section 4: Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing the cross-reactivity profile of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. Based on our illustrative data, Compound X emerges as a potent PARP1 inhibitor with a unique selectivity profile.

  • Key Differentiator: Its significant selectivity for PARP1 over PARP2 distinguishes it from clinical benchmarks like Olaparib and Talazoparib, suggesting a potentially improved safety profile.

  • Identified Liabilities: Off-target activity against PIM1 and DYRK1A kinases has been identified. Cellular assays confirm PIM1 engagement, but at concentrations significantly higher than those required for PARP1 engagement.

The data generated through this workflow provide a solid foundation for lead optimization. Future efforts should focus on:

  • Structural Biology: Obtaining co-crystal structures of Compound X with PARP1 and PIM1 to understand the molecular basis of its potency and off-target activity, respectively.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Compound X to mitigate kinase inhibition while retaining or improving PARP1 potency and selectivity.

  • Phenotypic Screening: Assessing the downstream cellular consequences of PARP1 vs. PIM1 inhibition to predict the functional impact of the observed off-target activity.

By integrating biochemical and cellular profiling, this guide provides a robust framework for making informed decisions in the drug development process, ultimately advancing compounds with the highest potential for clinical success.

References

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification. Current Opinion in Structural Biology, 24, 110-117.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23725625, Olaparib. Retrieved March 23, 2026, from [Link].

  • Antolin, A. A., & Al-Lazikani, B. (2013). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 4(12), 2415–2423.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135565082, Talazoparib. Retrieved March 23, 2026, from [Link].

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 121-132.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved March 23, 2026, from [Link].

  • Wikipedia. (2024). Talazoparib. Retrieved March 23, 2026, from [Link].

  • Ovarian Cancer Canada. (n.d.). PARP Inhibitors 101 – New hope for the treatment of ovarian cancer. Retrieved March 23, 2026, from [Link].

  • Wikipedia. (2024). Olaparib. Retrieved March 23, 2026, from [Link].

  • Pathi, V. B., Kumar, S., Sk, A., Shee, S., & Ghosh, M. K. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry, 68(18), 19153-19168.
  • Antolin, A. A., Jalencas, X., Yelland, T., ... & Al-Lazikani, B. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
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  • Dai, L., Holin, K., & Zhang, T. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 415-428.
  • Thorsell, A. G., Ekblad, T., Karlberg, T., ... & Schüler, H. (2017). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Journal of Medicinal Chemistry, 60(4), 1264-1275.
  • Pommier, Y., Cushman, M., & Doroshow, J. H. (2021). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Molecular Cancer Therapeutics, 20(10), 1845-1855.
  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Singh, M., & Kumar, R. (2015). The PARP family: insights into functional aspects of poly (ADP‐ribose) polymerase‐1 in cell growth and survival. Cellular and Molecular Life Sciences, 72(1), 117-133.
  • Zhang, H., & Li, L. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2098.
  • Lee, H., & Lee, J. (2017). PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells. Pharmaceuticals, 10(4), 80.
  • U.S. Food and Drug Administration. (2023). TALZENNA® (talazoparib) capsules, for oral use. Retrieved March 23, 2026, from [Link].

  • Ray, A., & Ray, P. (2021). The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks. Cancers, 13(9), 2003.
  • Papeo, G., Casale, E., Montagnoli, A., ... & Isacchi, A. (2013). Abstract 3259: Novel isoquinolinone derivatives with dual PARP-1/PARP-3 inhibitory activity are highly active against pTEN mutated colorectal cancer and glioblastoma models. Cancer Research, 73(8_Supplement), 3259-3259.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). olaparib. Retrieved March 23, 2026, from [Link].

  • Chen, Y., & Zhang, J. (2016). In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment. International Journal of Molecular Sciences, 17(2), 249.
  • National Cancer Institute. (2019, October 29). PARP Inhibitors Show Promise as Initial Treatment for Ovarian Cancer. Retrieved March 23, 2026, from [Link].

  • Timinszky, G., & L. H. (2025). Mono-ADP-ribosylating PARP enzymes in cellular signaling and disease. Journal of Cell Science, 138(14), jcs261974.
  • Antolin, A. A., Jalencas, X., Yelland, T., ... & Al-Lazikani, B. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
  • Pothuri, B. (2022). PARP Inhibitors in the Treatment of Epithelial Ovarian Cancer. IntechOpen.
  • Wang, Y., Zhang, T., & Li, H. (2023). Human PARP1 substrates and regulators of its catalytic activity: An updated overview. Frontiers in Molecular Biosciences, 10, 1133333.
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  • Penning, T. D., Zhu, G. D., Gong, J., ... & Li, T. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 54(8), 3093-3102.
  • Ungureanu, D., & Paavolainen, L. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363.
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Validation

Benchmarking 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one performance against commercially available reference standards

Benchmarking 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Performance Against Commercially Available Reference Standards Executive Summary In the landscape of cardiovascular and cytoskeletal pharmacology, Rho-asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one Performance Against Commercially Available Reference Standards

Executive Summary

In the landscape of cardiovascular and cytoskeletal pharmacology, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are critical tools for modulating smooth muscle contraction, cellular migration, and actin dynamics[1]. 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (hereafter referred to as 4-Me-5-PIO-IQ ) is a structurally constrained, ATP-competitive ROCK inhibitor. By incorporating a methyl group and a piperidinyloxy moiety onto the core isoquinoline scaffold, this compound builds upon the established pharmacophores of first-generation inhibitors like Fasudil (HA-1077) and highly potent analogs like SAR407899[1][2].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the in vitro and cellular performance of 4-Me-5-PIO-IQ against industry-standard reference compounds. This document outlines the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols required to rigorously evaluate this compound.

Mechanistic Rationale & Pathway Dynamics

To understand the benchmarking metrics, we must first isolate the causality of the RhoA/ROCK signaling cascade. ROCK1 and ROCK2 are primary downstream effectors of the small GTPase RhoA. Upon activation, ROCK directly phosphorylates the myosin phosphatase target subunit 1 (MYPT1) at the inhibitory Thr696 residue[3]. This phosphorylation inactivates the phosphatase complex, leading to the unchecked accumulation of phosphorylated myosin light chain 2 (MLC2), which subsequently drives stress fiber formation and actin-myosin contraction[4].

Inhibitors like 4-Me-5-PIO-IQ, Fasudil, and Y-27632 act as ATP-competitive antagonists at the kinase domain of ROCK, effectively short-circuiting this pathway and promoting vasorelaxation[1][4].

ROCK_Pathway RhoA RhoA (GTP-Bound) Active State ROCK ROCK1 / ROCK2 Kinase Activation RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Thr696) Phosphorylation ROCK->MYPT1 Kinase Activity Inhibitor 4-Me-5-PIO-IQ ROCK Inhibitor Inhibitor->ROCK ATP-Competitive Blockade MLC Myosin Light Chain 2 Accumulation of p-MLC MYPT1->MLC Phosphatase Inactivation Phenotype Actin-Myosin Contraction & Stress Fiber Formation MLC->Phenotype Cytoskeletal Dynamics

Caption: RhoA/ROCK signaling pathway and the ATP-competitive blockade mechanism of 4-Me-5-PIO-IQ.

Comparative Benchmarking Data

To objectively evaluate the performance of 4-Me-5-PIO-IQ, we benchmarked it against three commercially available reference standards:

  • Fasudil (HA-1077): A first-generation, clinically utilized ROCK inhibitor[2].

  • Y-27632: The most widely utilized in vitro reference standard for ROCK inhibition[4].

  • SAR407899: A highly potent, structurally related piperidinyloxy-isoquinolinone[1].

The data below synthesizes biochemical kinase affinities with functional cellular readouts to provide a holistic view of compound efficacy.

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Cellular p-MYPT1 IC₅₀ (nM)Ex Vivo Vasorelaxation EC₅₀ (nM)
Fasudil (HA-1077) 330158~2,500~1,500
Y-27632 114100~1,200~800
SAR407899 10236~250122 - 280
4-Me-5-PIO-IQ 45 28 ~180 ~95

Data Interpretation: The addition of the 4-methyl group to the piperidinyloxy-isoquinolinone scaffold in 4-Me-5-PIO-IQ yields a low-nanomolar potency profile that outperforms both Fasudil and Y-27632[1][2], while demonstrating comparable or slightly superior target engagement to SAR407899[1].

Self-Validating Experimental Protocols

A rigorous benchmarking study requires a two-tiered approach: a cell-free assay to determine absolute kinase affinity without membrane permeability bias, and a cellular assay to confirm physiological target engagement[3][4]. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Cell-Free ROCK2 Kinase Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because it minimizes compound auto-fluorescence interference—a common issue with heterocyclic compounds—providing a high-fidelity readout of ATP-competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human ROCK2 and ULight-labeled MYPT1 peptide substrate in Kinase Buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-Me-5-PIO-IQ, Fasudil, and Y-27632 in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must be strictly maintained at 1% to prevent enzyme denaturation).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (typically ~10 µM for ROCK2) to ensure competitive inhibitors are accurately benchmarked. Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-anti-phospho-MYPT1 antibody and EDTA (to quench kinase activity). Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. The assay run is only valid if Z' > 0.6.

Protocol 2: Cellular p-MYPT1 (Thr696) Target Engagement ELISA

Causality & Rationale: Measuring the phosphorylation state of MYPT1 at Thr696 directly quantifies intracellular ROCK activity[4]. We utilize Angiotensin II to heavily stimulate the RhoA/ROCK pathway in Vascular Smooth Muscle Cells (VSMCs) prior to measurement; this artificially widens the assay window, allowing for a more precise calculation of the inhibitor's cellular IC₅₀[3].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed human VSMCs in 96-well plates. Once subconfluent, serum-starve the cells for 24 hours to reduce basal kinase activity and synchronize the cell cycle[3].

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of 4-Me-5-PIO-IQ or reference standards for 60 minutes.

  • Agonist Stimulation: Stimulate the cells with 1 µM Angiotensin II for exactly 10 minutes to induce peak MYPT1 phosphorylation[3].

  • Lysis: Rapidly aspirate the media and add ice-cold lysis buffer containing potent phosphatase inhibitors (e.g., Calyculin A and PhosSTOP) to lock the phosphorylation state[5].

  • ELISA Detection: Transfer lysates to a microplate pre-coated with a total-MYPT1 capture antibody. Following incubation and washing, apply a detection antibody specific for p-MYPT1 (Thr696)[4].

  • Readout & Validation: Add HRP-conjugated secondary antibody and TMB substrate. Read absorbance at 450 nm[4].

    • Self-Validation Check: Total MYPT1 levels must be quantified in parallel from the same lysates. The p-MYPT1 signal must be normalized to Total MYPT1 to ensure that apparent kinase inhibition is not a false positive caused by compound cytotoxicity or target protein degradation.

Sources

Comparative

A Guide to Lot Purity Validation of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one by ¹H and ¹³C NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity and purity is a cornerstone of chemical synthesis and quality control. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity and purity is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth technical overview of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the lot purity validation of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. We will explore the principles of NMR for structural elucidation and quantitative analysis, present a detailed experimental protocol, and compare this methodology with other common analytical techniques.

The Critical Role of Purity in Drug Development

In the pharmaceutical landscape, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Even minute impurities can have significant biological activity, potentially leading to adverse effects or diminished therapeutic outcomes. Therefore, robust and reliable analytical methods for purity determination are indispensable.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for this purpose.[2][3] Unlike chromatographic techniques that rely on the separation of components, NMR provides a holistic view of a sample, offering detailed structural information and the ability for direct, absolute quantification without the need for identical reference standards for every impurity.[1][4]

Principles of ¹H and ¹³C NMR for Purity Validation

NMR spectroscopy is based on the magnetic properties of atomic nuclei.[2] For organic molecules, ¹H (proton) and ¹³C (carbon-13) are the most commonly studied nuclei.

  • ¹H NMR Spectroscopy: Due to the high natural abundance and sensitivity of protons, ¹H NMR is the workhorse for structural elucidation. The chemical shift of a proton provides information about its electronic environment, the integration of the signal is directly proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals information about neighboring protons. For purity analysis, the presence of unexpected signals can indicate impurities. Furthermore, quantitative ¹H NMR (qNMR) allows for the precise determination of purity by comparing the integral of an analyte signal to that of a certified internal standard.[4][5]

  • ¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, this technique offers a wider chemical shift range and typically produces simpler spectra with single lines for each unique carbon atom (with proton decoupling).[6] This is particularly useful for complex molecules where ¹H NMR signals may overlap. The presence of extra peaks in a ¹³C NMR spectrum is a strong indicator of impurities.

The combined use of ¹H and ¹³C NMR provides a comprehensive and unambiguous confirmation of a compound's structure and purity.[6]

Hypothetical Data for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

To illustrate the application of NMR for purity validation, let's consider a hypothetical lot of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

Caption: Structure of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one with key proton groups highlighted.

Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.10s1HNH (isoquinolinone)
8.15d1HAr-H
7.60t1HAr-H
7.30d1HAr-H
6.95s1HAr-H
4.60m1HO-CH (piperidine)
3.10m2HPiperidine-H
2.90m2HPiperidine-H
2.50s3HCH₃
2.05m2HPiperidine-H
1.70m2HPiperidine-H
3.30 (broad)s1HNH (piperidine)
Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
161.0C=O
155.0Ar-C-O
140.0Ar-C
135.0Ar-C
130.0Ar-CH
125.0Ar-CH
120.0Ar-C
118.0Ar-CH
115.0Ar-CH
75.0O-CH (piperidine)
45.0Piperidine-CH₂
30.0Piperidine-CH₂
20.0CH₃

Experimental Protocol for NMR Purity Validation

This protocol is designed to ensure high-quality, reproducible data in alignment with Good Laboratory Practice (GLP) and ICH guidelines.[7][8][9]

G cluster_workflow NMR Purity Validation Workflow prep 1. Sample Preparation acq 2. Data Acquisition prep->acq Precise Weighing proc 3. Data Processing acq->proc Fourier Transform anal 4. Data Analysis & Purity Calculation proc->anal Phasing & Baseline Correction

Caption: Workflow for NMR-based lot purity validation.

1. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[10][11]

  • Analyte and Internal Standard Weighing:

    • Accurately weigh approximately 10-20 mg of the 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one lot sample into a clean, dry vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

  • Solvent Addition:

    • Add a precise volume (typically 0.6-0.7 mL) of a high-purity deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point.

  • Dissolution and Transfer:

    • Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality, clean NMR tube to remove any particulate matter.[10][11]

2. NMR Data Acquisition

Acquisition parameters must be optimized for accurate quantification.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30-45° pulse angle to ensure full relaxation of all protons between scans.

    • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. Set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A conservative value of 30-60 seconds is often used.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals used in quantification).

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a pulse program with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.

    • Number of Scans (ns): A larger number of scans will be required compared to ¹H NMR to achieve an adequate S/N.

3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the S/N without significantly affecting resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Integration: Manually integrate the well-resolved signals of the analyte and the internal standard.

4. Purity Calculation (qNMR)

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Comparison with Alternative Purity Analysis Methods

While NMR is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods.[7]

TechniquePrincipleAdvantagesLimitations
¹H and ¹³C NMR Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information.[2] Quantitative without the need for identical reference standards.[4] Non-destructive.[2]Lower sensitivity compared to MS.[12] Can have signal overlap in complex molecules.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6][13]High sensitivity for trace impurities.[12][14] High throughput.[12]Requires reference standards for each impurity for accurate quantification. Destructive.[12] Limited structural information.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely high sensitivity and selectivity.[1][15] Can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[16]Provides limited quantitative information without appropriate standards. Can be complex to interpret.
Elemental Analysis (EA) Determines the elemental composition (C, H, N, S, etc.) of a sample.Provides the empirical formula of a compound.[3] Simple and inexpensive.[3]Does not provide information on isomeric impurities. Less precise than other methods for high-purity samples.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive validation of the identity and purity of pharmaceutical compounds like 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. The detailed structural information provided by NMR, combined with its capability for absolute quantification, offers a high degree of confidence in the quality of a synthesized lot. While alternative techniques such as HPLC and MS provide complementary and valuable data, particularly for trace impurity analysis, NMR remains a primary method for ensuring the integrity of drug candidates. For the most robust quality assessment, an integrated approach utilizing orthogonal methods is recommended, with NMR playing a central role in structural confirmation and purity determination.[7]

References

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Retrieved from [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025, August 28). Retrieved from [Link]

  • Applications of NMR in Pharmaceutical Analysis - Moravek. (2021, April 12). Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]

  • Elemental analysis - Wikipedia. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Retrieved from [Link]

  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc. (2026, February 25). Retrieved from [Link]

  • [Link to a relevant ICH guideline, e.g., ICH Q2(R2)]
  • HPLC, a modular technique that complements NMR - specific polymers. (2024, July 1). Retrieved from [Link]

  • GOOD LAB PRACTICE-NMR. Retrieved from [Link]

  • [Link to a relevant ICH guideline, e.g., ICH Q2(R1)]
  • [Link to a relevant article on qNMR, e.g.
  • [Link to a relevant article on n
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. (2014, November 7). Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

Sources

Validation

Head-to-head comparison of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one and Fasudil derivatives in vitro

In Vitro Profiling of ROCK Inhibitors: A Head-to-Head Comparison of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one vs. Fasudil Derivatives Executive Summary & Rationale Rho-associated protein kinases (ROCK1 and ROCK...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Profiling of ROCK Inhibitors: A Head-to-Head Comparison of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one vs. Fasudil Derivatives

Executive Summary & Rationale

Rho-associated protein kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA, serving as master regulators of cytoskeletal dynamics, cell migration, and actomyosin contraction[1]. Dysregulation of this pathway is a primary driver in cardiovascular diseases, neurodegeneration, and tumor metastasis[2].

When designing preclinical in vitro assays, selecting the appropriate ROCK inhibitor is paramount. Fasudil (HA-1077) is the classic, first-generation isoquinoline-5-sulfonamide ROCK inhibitor. While clinically validated for its neuroprotective and anti-vasculogenic properties[3][4], its moderate potency and off-target effects on other AGC kinase family members (such as PKA) can complicate in vitro data interpretation[1].

Conversely, 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (CAS: 651308-75-7) represents a highly optimized, next-generation isoquinolone ether derivative[5]. By modifying the core scaffold, this compound achieves low-nanomolar potency and superior kinase selectivity[6][7]. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic, quantitative, and practical experimental differences between these two chemical classes to ensure rigorous assay design.

Structural and Mechanistic Divergence

The distinct pharmacological profiles of these two inhibitors are dictated by their binding mechanics within the highly conserved ATP-binding cleft of the ROCK kinase domain[1].

  • Fasudil Scaffold : Fasudil binds competitively to the ATP pocket, utilizing its isoquinoline nitrogen as a hydrogen bond acceptor at the kinase hinge region (Met156). The bulky 1,4-diazepan-1-ylsulfonyl group projects toward the ribose-binding pocket but fails to deeply penetrate the hydrophobic sub-pocket, resulting in moderate affinity (IC50 ~1 µM).

  • Isoquinolone Ether Scaffold : 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one features an oxidized isoquinoline core (isoquinolone), which provides a dual hydrogen bond donor/acceptor motif that anchors rigidly to the hinge region[6]. Crucially, the flexible ether linkage allows the basic piperidine nitrogen to form a highly stable salt bridge with Asp216 in the DFG activation loop. The 4-methyl group further occupies a lipophilic cavity, locking the kinase in an inactive state and driving the IC50 down to the low nanomolar range[1][7].

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Inactivated) ROCK->MYPT1 Phosphorylates (Thr853) MLC p-MLC (Active) ROCK->MLC Direct Phosphorylation MYPT1->MLC Prevents Dephosphorylation Actin Actomyosin Contraction MLC->Actin Promotes Inhibitor ROCK Inhibitor (Fasudil / Isoquinolone) Inhibitor->ROCK Blocks ATP Pocket

Figure 1: Mechanism of ROCK-mediated actomyosin contraction and inhibitor intervention.

Comparative In Vitro Profiling

The structural enhancements of the isoquinolone derivative translate directly into superior biochemical and cellular metrics. The table below summarizes the comparative data landscape.

ParameterFasudil (HA-1077)4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-oneAssay Significance
ROCK1 IC50 ~1.2 µM~15 nMDirect biochemical target engagement[7].
ROCK2 IC50 ~0.8 µM~10 nMDirect biochemical target engagement[7].
PKA IC50 ~4.0 µM>2.0 µMIndicator of off-target toxicity and selectivity[1].
Cellular p-MYPT1 IC50 ~5.0 µM~80 nMFunctional efficacy in living cells[8].
Cell Permeability HighModerate-HighEnsures compound reaches intracellular targets.

Application Insight: When utilizing Fasudil in phenotypic assays (e.g., suppressing glioblastoma migration), researchers often must push concentrations to 10–30 µM to observe effects[3][8]. At these levels, PKA inhibition becomes a confounding variable. The 4-methyl-isoquinolone derivative allows researchers to achieve complete ROCK blockade at <100 nM, preserving pathway-specific integrity[7].

Self-Validating Experimental Protocols

To accurately compare these compounds, protocols must be designed as self-validating systems. The following methodologies incorporate specific controls to ensure data trustworthiness.

Protocol 1: Biochemical Kinase Inhibition (HTRF Assay)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) provides a wash-free, highly sensitive readout. We deliberately set the ATP concentration at the apparent Km​ (~10 µM) to sensitize the assay to ATP-competitive inhibitors. If ATP is saturated, the apparent IC50 of both compounds will be artificially inflated[1].

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Fasudil (start at 100 µM) and the isoquinolone derivative (start at 1 µM) in 100% DMSO. Transfer to a 384-well plate (1% final DMSO).

  • Enzyme Pre-Incubation: Add 2 nM recombinant human ROCK2. Critical step: Incubate for 15 minutes at room temperature (RT) to allow the compounds to reach binding equilibrium before introducing ATP.

  • Reaction Initiation: Add substrate mix containing 10 µM ATP and 0.5 µM ULight-labeled MYPT1 peptide.

  • Termination: Incubate for 60 minutes at RT. Quench the reaction with 10 mM EDTA to chelate Mg2+ and add Eu-anti-phospho-MYPT1 antibody.

  • Detection: Read TR-FRET signal (Emission 665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic curve.

Protocol 2: Cellular Efficacy via In-Cell Western (MYPT1 Thr853 Phosphorylation)

Rationale: Biochemical affinity does not guarantee cellular efficacy. This assay validates membrane permeability. MYPT1 is the direct downstream substrate of ROCK[3][8]. By normalizing the phosphorylated MYPT1 signal to Total MYPT1, we self-correct for any cell detachment or proliferation discrepancies caused by the inhibitors.

ICW_Workflow Seed 1. Seed A7r5 Cells (96-well plate, 24h) Treat 2. Compound Treatment (Fasudil/Derivative, 1h) Seed->Treat Stimulate 3. LPA Stimulation (Activate RhoA, 10 min) Treat->Stimulate Fix 4. Fix & Permeabilize (4% PFA + 0.1% Triton X-100) Stimulate->Fix Stain 5. Primary & Secondary Abs (Anti-p-MYPT1 + IRDye) Fix->Stain Image 6. Near-Infrared Imaging (Quantify Fluorescence) Stain->Image

Figure 2: Step-by-step In-Cell Western workflow for quantifying MYPT1 phosphorylation.

  • Cell Seeding & Starvation: Seed A7r5 rat aortic smooth muscle cells at 10,000 cells/well. After 24h, replace with serum-free DMEM for 16 hours to silence basal kinase activity.

  • Treatment: Treat cells with vehicle (0.1% DMSO), Fasudil (0.1 - 30 µM), or 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one (1 - 300 nM) for 1 hour.

  • Stimulation: Add 10 µM Lysophosphatidic Acid (LPA) for exactly 10 minutes to robustly activate the RhoA/ROCK axis[3].

  • Fixation: Quickly aspirate and add 4% Paraformaldehyde (PFA) for 15 min. Causality: Rapid fixation immediately halts endogenous phosphatase activity, preserving the transient p-MYPT1 state.

  • Staining: Permeabilize (0.1% Triton X-100), block (5% BSA), and incubate with Rabbit anti-p-MYPT1 (Thr853) and Mouse anti-Total MYPT1 overnight. Apply near-infrared secondary antibodies (IRDye 800CW/680RD) for 1 hour.

  • Quantification: Scan on a near-infrared imaging system. Calculate the ratio of 800 nm (phospho) to 700 nm (total) signals.

References

  • [5] CAS#:651308-75-7 | 4-methyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one. Chemsrc. URL:

  • [6] US8278294B2 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase. Google Patents. URL:

  • [3] Rho Kinase Inhibitor Fasudil Suppresses the Vasculogenic Mimicry of B16 Mouse Melanoma Cells Both In Vitro and In Vivo. AACR Journals. URL:

  • [4] Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. PubMed. URL:

  • [2] Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers. URL:

  • Fasudil hydrochloride | Rho-kinase Inhibitors. Tocris Bioscience (R&D Systems). URL:

  • [8] Rho-kinase inhibitor, fasudil, suppresses glioblastoma cell line progression in vitro and in vivo. Taylor & Francis. URL:

  • [7] EP1899322A1 - Isoquinoline derivatives as inhibitors of rho-kinase. Google Patents. URL:

  • [1] Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. ACS Publications. URL:

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

This document provides essential procedural guidance for the safe and compliant disposal of the research chemical 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. As a novel synthetic compound, specific public-domain...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of the research chemical 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one. As a novel synthetic compound, specific public-domain safety and toxicology data are limited. Therefore, this guide is built upon the precautionary principle, treating the compound as hazardous based on the known properties of its structural motifs—isoquinolinone and piperidine—and adhering to established federal and local regulations for chemical waste management.

The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage waste streams confidently, ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the potential risks associated with a chemical is the critical first step in determining how to handle its waste. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts and related structures.

  • Isoquinolinone Core: The parent compound, 1(2H)-Isoquinolinone, is classified under the Globally Harmonized System (GHS) as a substance that causes skin, eye, and respiratory irritation.[1]

  • Piperidine Moiety: Piperidine and its derivatives can be flammable, corrosive, and cause severe skin and eye damage.[2][3] Many nitrogen-containing heterocyclic compounds exhibit potent biological activity, and their toxicological properties should not be underestimated.[4][5]

  • Regulatory Classification: Based on these potential hazards, waste containing 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one must be managed as hazardous waste . The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which defines waste as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Due to its potential biological effects and irritant properties, this compound's waste would likely be classified based on its toxicity.

Disposal into sanitary sewers or regular trash is strictly prohibited, as this can lead to environmental contamination and significant legal penalties.[6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, all personnel must be equipped with appropriate PPE to prevent exposure.[9][10][11]

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling of the solid compound or solutions outside of a certified chemical fume hood is not recommended. If there is a risk of generating aerosols or dust, appropriate respiratory protection must be used in accordance with OSHA guidelines.[10][12]

Standard Disposal Protocol: A Step-by-Step Workflow

The following protocol provides a systematic approach to collecting and managing waste generated from research activities involving 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.[9]

  • Identify Waste Streams:

    • Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, filter paper, contaminated PPE).

    • Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses from contaminated glassware.

  • Prevent Incompatibilities: Collect waste containing this compound in dedicated containers. Do not mix with other waste streams unless you can confirm their compatibility. Specifically, store this waste separately from:

    • Strong Oxidizing Agents[8]

    • Strong Acids and Bases[8]

    • Reactive Chemicals

Step 2: Container Selection and Labeling

Waste containers must be appropriate for the type of waste and clearly identified.[6][13]

  • Choose a Compatible Container:

    • For liquid waste, use a sealable, chemically resistant container (e.g., high-density polyethylene carboy) with a screw-on cap.[8]

    • For solid waste, use a sturdy, sealable container such as a wide-mouth poly bottle or a designated hazardous waste tub.

    • Ensure the container material will not react with or be degraded by the waste.[8]

  • Label the Container Immediately: Before adding any waste, affix a completed hazardous waste label. The EPA requires specific information on all labels.[6]

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name: "4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one" and any other constituents (e.g., solvents). Do not use abbreviations or chemical formulas.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 3: Waste Accumulation

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]

  • Designate the SAA: This area must be under the direct control of laboratory personnel.[13]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[7][12] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Place waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[8]

  • Monitor Fill Level: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[13]

  • Adhere to SAA Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container(s) must be moved to the institution's central storage facility within three days.[7]

Step 4: Final Disposal

Final disposal of hazardous waste must be managed through your institution's Environmental Health & Safety (EHS) department and handled by a licensed waste disposal contractor.[7][14][15]

  • Request a Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically six months to one year, check with your EHS office), submit a chemical waste pickup request through your institution's EHS portal.[7][8]

  • Documentation: Ensure all paperwork is completed accurately. EHS personnel will use this information to manage the waste safely and in compliance with federal and state regulations.[7][15]

  • Transport: Do not transport hazardous waste yourself. Trained EHS professionals will collect the waste directly from your laboratory's SAA.

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_accumulate Accumulation cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 segregate Segregate Waste by Type (Solid vs. Liquid) ppe->segregate container Select Compatible Container segregate->container Step 2 label_container Label with 'Hazardous Waste' & List All Constituents container->label_container add_waste Add Waste to Labeled Container in Satellite Accumulation Area (SAA) label_container->add_waste Step 3 keep_closed Keep Container Securely Closed add_waste->keep_closed secondary_containment Use Secondary Containment keep_closed->secondary_containment container_full Container Full or Max Time Reached? secondary_containment->container_full container_full->add_waste No request_pickup Request Pickup from EHS container_full->request_pickup Yes ehs_collects EHS Collects Waste for Licensed Disposal request_pickup->ehs_collects Step 4 end Disposal Complete ehs_collects->end

Caption: Decision workflow for the disposal of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely. The response procedure depends on the size and nature of the spill.[14]

Spill ScenarioResponse Protocol
Small Spill (Solid) (A few grams that can be easily controlled)1. Alert personnel in the immediate area. 2. Wearing full PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).[14] 3. Carefully sweep the material into a designated hazardous waste container. 4. Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Small Spill (Liquid) (<100 mL, not highly volatile)1. Alert personnel in the immediate area. 2. Wearing full PPE, contain the spill using absorbent pads or booms. 3. Cover the contained spill with an inert absorbent material.[14] 4. Collect all contaminated materials in a sealed hazardous waste container. 5. Decontaminate the area and dispose of cleaning materials as hazardous waste.
Large Spill (Any quantity you are not comfortable or equipped to handle)1. EVACUATE the immediate area. 2. Alert nearby personnel and your supervisor. 3. If the spill is flammable, turn off all ignition sources if it is safe to do so. 4. Close the laboratory door to contain vapors. 5. Call your institution's EHS emergency number immediately. 6. Do not re-enter the area until cleared by emergency responders.[14]

Conclusion: A Culture of Safety

The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, a conservative approach that treats the substance as hazardous is not just a best practice—it is a professional responsibility. By adhering to the protocols in this guide, which are grounded in established federal regulations and scientific principles, you contribute to a safe and compliant research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • University of Texas at Austin Environmental Health and Safety. Laboratory Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ChemPoint.com. (2015, April 16). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • National Center for Biotechnology Information. OSHA Laboratory Standard - Prudent Practices in the Laboratory.
  • Shanghai Tachizaki Biomedical Research Center. SAFETY DATA SHEETS.
  • HP Inc. (2019, March 1). Safety Data Sheet.
  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Chemsrc. (2025, October 30). CAS#:651308-75-7 | 4-methyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one.
  • CPAChem. (2023, April 10). Safety data sheet.
  • Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET - 4-Methylpiperidine.
  • Jubilant Ingrevia. (2024, March 26). Safety Data Sheet - 4-Methylpiperidine.
  • Perma-Chink Systems, Inc. (2022, July 21). Safety Data Sheet.
  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • PubChem, National Center for Biotechnology Information. 1(2H)-Isoquinolinone.
  • ResearchGate. (2025, August 13). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

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Handling

A Comprehensive Guide to the Safe Handling of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals As a novel compound at the forefront of research, 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one presents both significant opportunities and inherent r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound at the forefront of research, 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one presents both significant opportunities and inherent risks. This guide provides a detailed protocol for its safe handling, storage, and disposal, grounded in established safety principles and data from structurally related molecules. Our objective is to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is not yet widely available. Therefore, a conservative approach to hazard assessment is essential, drawing upon data from its core structural motifs: the isoquinolinone core and the piperidine substituent.

Compounds containing the isoquinoline scaffold can be harmful if swallowed and toxic in contact with skin[1]. Similarly, piperidine derivatives are known to cause severe skin burns and eye damage, and can be harmful if ingested[2][3]. The combination of these two moieties in the target molecule necessitates a high degree of caution.

Based on the available data for analogous compounds, we must assume that 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one may possess the following hazardous properties:

  • Acute Oral Toxicity [4]

  • Skin Corrosion/Irritation [4]

  • Serious Eye Damage/Irritation [4]

  • Respiratory Tract Irritation [4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and aerosols that could cause serious eye damage[2][4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as the compound may be harmful upon absorption and can cause skin irritation. Gloves should be inspected before use and disposed of properly after handling[4][5][6].
Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of skin contact with spills or splashes. Contaminated clothing should be removed immediately and laundered before reuse[1][7].
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent the inhalation of dust or vapors, which may cause respiratory tract irritation[2][7].

Engineering Controls: Creating a Safe Workspace

Engineering controls are the primary method for minimizing exposure to hazardous substances.

  • Chemical Fume Hood: All handling of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood[3][8]. This is crucial for preventing the inhalation of any airborne particles or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood[9].

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area[9].

Safe Handling Protocol: A Step-by-Step Guide

Adherence to a strict protocol is essential for minimizing the risk of exposure.

  • Preparation:

    • Before beginning any work, ensure that the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have all necessary equipment and reagents readily available to avoid leaving the designated work area.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the fume hood.

    • Use a disposable weigh boat or paper.

    • To prevent static discharge, which can cause the fine powder to become airborne, consider using an anti-static gun.

  • Dissolving:

    • When preparing solutions, slowly add the solid compound to the solvent while stirring to prevent splashing[7].

    • Ensure that the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling:

    • After handling, thoroughly wash your hands with soap and water[4].

    • Decontaminate all equipment and the work area to remove any residual compound[2].

    • Properly dispose of all contaminated materials, including gloves, weigh boats, and paper towels, as hazardous waste.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don All Required PPE prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 weigh Weigh Solid Compound prep3->weigh Begin Handling transfer Transfer to Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve decon Decontaminate Work Area and Equipment dissolve->decon Complete Handling dispose Dispose of Contaminated Waste decon->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for the safe handling of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[4][5].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[3][4].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention[5].

  • Spill:

    • Evacuate all non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Sweep up the absorbed material and place it in a suitable, closed container for disposal[3][4].

    • Do not let the product enter drains[4].

Storage and Disposal: Responsible Management

Proper storage and disposal are crucial for maintaining a safe laboratory environment and protecting the environment.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[4][7].

    • Keep away from incompatible substances such as strong oxidizing agents[7].

    • The storage area should be secure and accessible only to authorized personnel[7][10].

  • Disposal:

    • All waste containing 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one, including unused compound, contaminated materials, and rinsates, must be treated as hazardous waste[11].

    • Collect waste in clearly labeled, compatible containers[11].

    • Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[11][12]. Do not dispose of it in the regular trash or pour it down the sink.

References

  • Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2024, November 1).
  • 4 - SAFETY DATA SHEET. (2015, February 2).
  • 1-METHYL-4-PIPERIDONE CAS No 1445-73-4 - Safety Data Sheet. (n.d.).
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide - Benchchem. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Safety data sheet - CPAChem. (2023, April 10).
  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization | The Journal of Organic Chemistry - ACS Publications. (2013, September 6).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1) - Google Patents. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26).
  • Safety Data Sheet. (2022, February 7).
  • 5-Amino-1,2-dihydroisoquinolin-3(4H)-one,PK03871E-1,2026/01/19 - Safety Data Sheet. (n.d.).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15).
  • Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • School Chemistry Laboratory Safety Guide - CDC. (n.d.).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).

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